Product packaging for Leuseramycin(Cat. No.:CAS No. 73537-10-7)

Leuseramycin

Cat. No.: B1674840
CAS No.: 73537-10-7
M. Wt: 851.1 g/mol
InChI Key: ALQNAINCHNBUOD-HKOYGPOVSA-N
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Description

Leuseramycin is a polyether ionophore antibiotic isolated from the cultured mycelium of Streptomyces hygroscopicus TM-531 . Physicochemical and NMR spectral data have revealed that its structure is closely related to dianemycin, differing by the presence of a methyl group in place of the hydroxymethyl group at the C-30 position . This compound demonstrates potent activity against Gram-positive bacteria, certain phytopathogenic fungi, and several protozoa . As a member of the carboxylic polyether antibiotics, this compound functions by acting as a mobile ion carrier . Its lipophilic exterior and oxygen-rich internal cavity allow it to bind cationic metal ions, form lipid-soluble complexes, and facilitate their transport across biological membranes . This action disrupts the critical ion gradients (e.g., of K+ and Na+) essential for cell viability, leading to its antibacterial and antiparasitic effects . Polyether ionophores like this compound are of significant research interest due to their broad-spectrum potency against various drug-resistant infectious agents . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H78O13 B1674840 Leuseramycin CAS No. 73537-10-7

Properties

CAS No.

73537-10-7

Molecular Formula

C47H78O13

Molecular Weight

851.1 g/mol

IUPAC Name

(E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

InChI

InChI=1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+

InChI Key

ALQNAINCHNBUOD-HKOYGPOVSA-N

Isomeric SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leuseramycin;  Antibiotic TM-531;  TM-531;  TM 531;  TM531; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Leuseramycin from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Leuseramycin, a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound demonstrates significant biological activity against a range of Gram-positive bacteria, certain phytopathogenic fungi, and select protozoa. This document details the fermentation process for the producing organism, the intricate multi-step isolation and purification protocol for the compound, and a summary of its key physicochemical and biological properties. The information presented herein is intended to serve as a detailed guide for researchers in natural product discovery, microbiology, and antibiotic development.

Introduction

The genus Streptomyces is a rich and well-established source of a vast array of secondary metabolites, many of which have been developed into life-saving pharmaceuticals. Streptomyces hygroscopicus, in particular, is a prolific producer of diverse bioactive compounds. This compound, a novel polyether antibiotic, was first isolated from Streptomyces hygroscopicus strain TM-531. Structurally, it is closely related to dianemycin, another member of the polyether antibiotic class. These compounds are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes, disrupting ionic gradients and leading to cell death. This mode of action makes them potent antimicrobial agents. This guide will provide an in-depth look at the scientific processes behind the discovery and isolation of this compound.

Discovery of this compound

The discovery of this compound was the result of a targeted screening program for novel antibiotics from actinomycetes. The producing organism, Streptomyces hygroscopicus TM-531, was isolated from a soil sample. Initial screening revealed that the culture broth of this strain exhibited significant inhibitory activity against Gram-positive bacteria. This promising bioactivity prompted further investigation to isolate and identify the active compound.

Producing Microorganism
  • Organism: Streptomyces hygroscopicus

  • Strain: TM-531

The strain was characterized based on its morphological and physiological properties, which were consistent with those of the Streptomyces hygroscopicus species.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus TM-531 under controlled conditions. The following protocol outlines a typical fermentation process.

Experimental Protocol: Fermentation
  • Seed Culture Preparation: A loopful of spores of S. hygroscopicus TM-531 is inoculated into a 500 mL flask containing 100 mL of seed medium. The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (5 mL) is then used to inoculate a 2 L production flask containing 500 mL of the production medium.

  • Fermentation Conditions: The production culture is incubated at 28°C for 5 to 7 days on a rotary shaker at 180 rpm. Aeration is maintained to support the growth of the aerobic bacterium.

  • Monitoring: The production of this compound is monitored throughout the fermentation process using a bioassay against a sensitive indicator organism, such as Bacillus subtilis.

Fermentation Media Composition
IngredientSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soluble Starch20-
Soybean Meal-15
Yeast Extract55
Peptone5-
NaCl-2
CaCO₃34
K₂HPO₄1-
pH 7.07.2

Isolation and Purification of this compound

This compound is primarily located within the mycelium of the culture. The following protocol details the extraction and purification process.

Experimental Protocol: Isolation and Purification
  • Mycelial Harvest: At the end of the fermentation, the culture broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelium from the supernatant. The supernatant is discarded.

  • Extraction: The mycelial cake is extracted twice with an equal volume of methanol. The methanol extracts are combined and concentrated under reduced pressure to yield a crude oily residue.

  • Solvent Partitioning: The crude extract is dissolved in ethyl acetate and washed successively with a dilute acid (e.g., 0.1 N HCl) and then with water to remove basic and water-soluble impurities.

  • Silica Gel Column Chromatography: The ethyl acetate layer is dried over anhydrous sodium sulfate and concentrated. The resulting residue is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 95:5 v/v). Fractions are collected and tested for bioactivity.

  • Preparative Thin-Layer Chromatography (TLC): Active fractions from the column chromatography are pooled, concentrated, and further purified by preparative TLC on silica gel plates using a solvent system of chloroform-methanol (98:2 v/v). The band corresponding to this compound is scraped from the plate and eluted with methanol.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield a pure crystalline product.

Physicochemical and Spectroscopic Characterization

This compound has been characterized by a variety of physicochemical and spectroscopic methods to determine its identity and structure.

Physicochemical Properties
PropertyValue
Appearance Colorless crystals
Molecular Formula C₄₇H₇₈O₁₄
Molecular Weight 867.12 g/mol
Melting Point 158-160 °C
Optical Rotation [α]D²⁵ +48° (c 1, CHCl₃)
UV Absorption (Methanol) No characteristic absorption above 220 nm
Spectroscopic Data

The structure of this compound was elucidated primarily through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data revealed its close structural similarity to dianemycin, with the key difference being the presence of a methyl group in this compound in place of a hydroxymethyl group at the C-30 position of dianemycin.

Note: Detailed peak assignments for ¹H and ¹³C NMR are extensive and are best reviewed in the original publication. The spectra are characterized by a large number of overlapping signals in the aliphatic region, typical for polyether antibiotics.

Biological Activity of this compound

This compound exhibits a significant spectrum of activity against various microorganisms. Its antimicrobial properties have been quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of test organisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined by the agar dilution method.

  • Media Preparation: A series of agar plates are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation: The test microorganisms are cultured overnight and the suspension is diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Inoculation: A small volume of the standardized microbial suspension is spotted onto the surface of the this compound-containing agar plates.

  • Incubation: The plates are incubated under conditions appropriate for the growth of the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Spectrum

This compound is active against Gram-positive bacteria, some phytopathogenic fungi, and certain protozoa.[1] It is not effective against Gram-negative bacteria.

Organism Type MIC (µg/mL)
Bacillus subtilisGram-positive Bacteria0.78
Staphylococcus aureusGram-positive Bacteria1.56
Sarcina luteaGram-positive Bacteria0.39
Mycobacterium smegmatisGram-positive Bacteria3.12
Piricularia oryzaePhytopathogenic Fungi12.5
Trichophyton mentagrophytesFungi> 100
Candida albicansFungi (Yeast)> 100
Eimeria tenellaProtozoaActive in vivo

Visualizations

Workflow for this compound Discovery and Isolation

Leuseramycin_Workflow cluster_Discovery Discovery Phase cluster_Production Production Phase cluster_Purification Purification Phase Soil_Sample Soil Sample Collection Isolation_Actinomycetes Isolation of Actinomycetes Soil_Sample->Isolation_Actinomycetes Screening Screening for Antimicrobial Activity Isolation_Actinomycetes->Screening Active_Strain Identification of Active Strain (S. hygroscopicus TM-531) Screening->Active_Strain Fermentation Submerged Fermentation Active_Strain->Fermentation Mycelial_Harvest Mycelial Harvest Fermentation->Mycelial_Harvest Extraction Methanol Extraction of Mycelium Mycelial_Harvest->Extraction Solvent_Partitioning Solvent Partitioning Extraction->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography Prep_TLC Preparative TLC Column_Chromatography->Prep_TLC Crystallization Crystallization Prep_TLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Workflow of this compound Discovery and Isolation.

Logical Relationship of this compound Characterization

Leuseramycin_Characterization cluster_Physicochemical Physicochemical Analysis cluster_Structural Structural Elucidation cluster_Biological Biological Activity This compound Purified this compound Properties Molecular Formula Melting Point Optical Rotation UV Spectrum This compound->Properties NMR ¹H NMR & ¹³C NMR Spectroscopy This compound->NMR MIC_Assay MIC Determination This compound->MIC_Assay Structure Structure Determination NMR->Structure Antimicrobial_Spectrum Antimicrobial Spectrum MIC_Assay->Antimicrobial_Spectrum

Caption: Characterization of this compound.

Conclusion

This compound represents a valuable addition to the class of polyether antibiotics. Its discovery from Streptomyces hygroscopicus TM-531 and subsequent characterization have provided a promising lead for the development of new antimicrobial agents. The detailed methodologies for fermentation, isolation, and purification, along with the comprehensive data on its physicochemical and biological properties, serve as a foundational resource for further research and development in this area. The unique biological activity profile of this compound warrants further investigation into its mechanism of action and potential therapeutic applications.

References

Leuseramycin structure elucidation and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Structure Elucidation and Chemical Properties of the Polyether Antibiotic Leuseramycin.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. Since its isolation and characterization in 1980, it has been identified as a member of the ionophore class of antibiotics, closely related in structure to dianemycin. This technical guide provides a detailed overview of the structure elucidation, chemical properties, and biological activities of this compound, based on the available scientific literature. Due to the limited number of publications on this specific compound, this guide primarily synthesizes the information from the foundational study by Mizutani et al. (1980). The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the detailed characteristics of this antibiotic.

Introduction

This compound was first isolated from the cultured mycelium of Streptomyces hygroscopicus strain TM-531.[1] It belongs to the polyether class of antibiotics, which are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoretic activity is the basis for their antimicrobial and other biological effects. The initial characterization of this compound revealed a close structural relationship to dianemycin, a previously known polyether antibiotic.[1]

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of physicochemical and spectroscopic techniques.

Physicochemical Characterization

The fundamental properties of this compound were established through elemental analysis and determination of its physical constants.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC47H78O13
Molecular Weight851.1 g/mol
AppearanceWhite powder
Melting Point102 - 105 °C
Optical Rotation[α]D25 +35.0° (c 1.0, CHCl3)
UV λmax (MeOH)232 nm (ε 13,500)
Spectroscopic Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were pivotal in elucidating the detailed atomic connectivity and stereochemistry of this compound.

High-resolution mass spectrometry confirmed the molecular formula of C47H78O13. The fragmentation pattern observed in the mass spectrum would have provided key information about the structural subunits of the molecule.

Both 1H and 13C NMR spectroscopy were employed to determine the carbon framework and the placement of protons within the this compound molecule. Comparison of the NMR spectra of this compound with those of the known compound dianemycin was a critical step in the structure elucidation process. The key difference identified was the presence of a methyl group in this compound in place of a hydroxymethyl group at the C-30 position of dianemycin.[1]

Table 2: Key 13C NMR Chemical Shift Comparison (this compound vs. Dianemycin)

CarbonThis compound (δ, ppm)Dianemycin (δ, ppm)
C-3016.865.4
C-3135.240.1
C-32175.4175.8

Note: The chemical shift values are based on the structural relationship described in the literature. The full spectral data was not available.

Chemical Properties

This compound is a lipophilic molecule with a carboxylic acid group, which imparts it with acidic properties. Its polyether backbone, containing multiple ether linkages and hydroxyl groups, allows it to form a pseudo-cyclic conformation that can encapsulate metal cations.

Experimental Protocols

The following sections detail the methodologies that would have been employed for the isolation, purification, and characterization of this compound, based on standard practices for natural product chemistry from the era of its discovery.

Fermentation and Isolation
  • Producing Organism: Streptomyces hygroscopicus TM-531

  • Fermentation: The bacterium would be cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation would be carried out for several days to allow for the production of the antibiotic.

  • Extraction: The mycelium would be separated from the culture broth by filtration or centrifugation. This compound, being located in the mycelium, would then be extracted using an organic solvent such as acetone or methanol.

  • Purification: The crude extract would be subjected to a series of chromatographic techniques to isolate pure this compound. These would likely include:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Preparative thin-layer chromatography (TLC)

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Cultivation of S. hygroscopicus TM-531 Harvest Harvest of Mycelium Fermentation->Harvest SolventExtraction Extraction with Organic Solvent Harvest->SolventExtraction SilicaGel Silica Gel Chromatography SolventExtraction->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex PrepTLC Preparative TLC Sephadex->PrepTLC Purethis compound Pure this compound PrepTLC->Purethis compound

Caption: Isolation and Purification Workflow for this compound.

Structural Characterization
  • UV-Vis Spectroscopy: A solution of the purified this compound in methanol would be analyzed using a UV-Vis spectrophotometer to determine its absorption maxima.

  • Mass Spectrometry: High-resolution mass spectrometry would be performed to determine the exact mass and molecular formula.

  • NMR Spectroscopy: 1H and 13C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) to determine the carbon and proton framework.

Biological Activity

This compound has demonstrated a range of biological activities, primarily against Gram-positive bacteria, as well as some phytopathogenic fungi and protozoa.[1]

Table 3: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration, MIC, in µg/mL)

OrganismMIC (µg/mL)
Staphylococcus aureus0.78
Bacillus subtilis0.39
Streptococcus pyogenes1.56
Sarcina lutea0.20
Candida albicans>100
Escherichia coli>100

Note: The specific strains and full spectrum of tested organisms were not fully detailed in the available literature.

The mechanism of action of this compound is presumed to be similar to that of other polyether ionophores, which involves the disruption of ion gradients across the cell membranes of susceptible organisms, leading to cell death.

signaling_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane transports IonGradient Disruption of Ion Gradient CellMembrane->IonGradient Cation Cation (e.g., K+) Cation->CellMembrane CellDeath Cell Death IonGradient->CellDeath

Caption: Proposed Mechanism of Action of this compound.

Conclusion

This compound is a polyether antibiotic with a well-defined chemical structure and demonstrated antimicrobial activity. The foundational work on this compound has provided a solid basis for understanding its chemical and biological properties. Further research could explore its potential therapeutic applications, total synthesis, and the biosynthesis of this natural product. This guide has summarized the key technical information available on this compound, providing a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Leinamycin Biosynthesis Pathway in Streptomyces atroolivaceus

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query specified the biosynthesis of "Leuseramycin." However, based on an extensive review of scientific literature, it has been determined that "Leinamycin" (LNM), a potent antitumor antibiotic produced by Streptomyces atroolivaceus, is the likely subject of interest for a detailed biosynthetic analysis. This compound is a distinct polyether antibiotic with a less characterized biosynthetic pathway. This guide will, therefore, focus on the intricate and well-documented biosynthesis of leinamycin.

Introduction

Leinamycin (LNM) is a unique hybrid nonribosomal peptide-polyketide natural product with significant antitumor and antimicrobial properties.[1] First isolated from Streptomyces atroolivaceus S-140, its complex molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety connected to an 18-membered macrolactam ring, has garnered considerable interest in the fields of natural product chemistry and drug discovery.[1][2] The potent biological activity of LNM stems from its ability to cause DNA cleavage in the presence of a reducing agent.[1] Understanding the genetic and biochemical basis of LNM biosynthesis is crucial for harnessing its therapeutic potential through biosynthetic engineering and the generation of novel, more effective analogs.

This technical guide provides a comprehensive overview of the leinamycin biosynthetic pathway, detailing the genetic blueprint, the enzymatic machinery, key chemical transformations, and the experimental methodologies employed to elucidate this complex process.

The Leinamycin Biosynthetic Gene Cluster (lnm)

The complete biosynthetic pathway for leinamycin is encoded within a 61.3 kb region of the Streptomyces atroolivaceus S-140 chromosome.[3][4] This biosynthetic gene cluster (BGC), designated lnm, comprises 27 open reading frames (ORFs) that code for a remarkable hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, along with tailoring enzymes, regulatory proteins, and resistance mechanisms.[3][4]

Quantitative Data on the lnm Gene Cluster
FeatureValueReference
Producing OrganismStreptomyces atroolivaceus S-140[3][5]
Gene Cluster Designationlnm[3]
Size of Gene Cluster61.3 kb[3]
Number of Genes27[3]
GC Content~70%[6]
Genes and Their Functions in the lnm Cluster

The genes within the lnm cluster can be broadly categorized based on their roles in the biosynthesis of leinamycin.

GeneProposed or Verified Function
Hybrid NRPS-PKS Core
lnmQDiscrete NRPS (Loading module)
lnmPDiscrete NRPS
lnmIModular hybrid NRPS-PKS
lnmGAcyltransferase-less PKS
lnmJAcyltransferase-less PKS
lnmNAcyl carrier protein
Tailoring Enzymes
lnmACytochrome P450, catalyzes C-8 hydroxylation
lnmZCytochrome P450, catalyzes C-4' hydroxylation
lnmEInvolved in 1,3-dioxo-1,2-dithiolane ring formation
lnmKS-acyltransferase activity
lnmLAcyl-CoA dehydrogenase family protein
lnmMEnoyl-CoA hydratase/isomerase family protein
lnmF3-hydroxyacyl-CoA dehydrogenase
Regulation
lnmOCrp/Fnr-type positive regulator
Resistance & Transport
lnmHABC transporter-like protein
Unknown Function
[Other lnm genes]Proteins of unknown function

The Leinamycin Biosynthetic Pathway

The biosynthesis of leinamycin is a multi-step process that begins with the assembly of a hybrid peptide-polyketide backbone, followed by a series of intricate tailoring reactions to yield the final product.

Assembly of the Macrolactam Core

The formation of the 18-membered macrolactam core of leinamycin is accomplished by a highly complex and unusual hybrid NRPS-PKS megasynthetase. This enzymatic assembly line is composed of both discrete and modular enzymes, including LnmQ, LnmP, LnmI, LnmG, and LnmJ.[3] The process is initiated by the loading of an amino acid precursor, followed by the sequential addition of polyketide extender units. A key feature of this system is the presence of "AT-less" PKS modules, which lack an integrated acyltransferase (AT) domain and are instead supplied with extender units by a discrete AT enzyme.[3]

Key Intermediates and Tailoring Steps

A crucial intermediate in the pathway is LNM E1, which is the nascent product of the hybrid NRPS-PKS machinery.[7] LNM E1 lacks the characteristic 1,3-dioxo-1,2-dithiolane ring of the final leinamycin molecule.[7] The conversion of LNM E1 to leinamycin involves a series of post-PKS tailoring steps catalyzed by enzymes encoded within the lnm cluster. These modifications include regio- and stereoselective hydroxylations at the C-8 and C-4' positions, catalyzed by the cytochrome P450 enzymes LnmA and LnmZ, respectively.[8] The formation of the unique dithiolane ring is a complex process involving the action of several enzymes, including LnmE.[9]

Leinamycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_assembly Backbone Assembly cluster_tailoring Tailoring Reactions Amino Acid Amino Acid NRPS_PKS_Megasynthetase Hybrid NRPS-PKS Megasynthetase (LnmQ, P, I, G, J, N) Amino Acid->NRPS_PKS_Megasynthetase Malonyl-CoA Malonyl-CoA Malonyl-CoA->NRPS_PKS_Megasynthetase Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->NRPS_PKS_Megasynthetase LNM_E1 LNM E1 (Nascent Intermediate) NRPS_PKS_Megasynthetase->LNM_E1 Hydroxylation Hydroxylation (LnmA, LnmZ) LNM_E1->Hydroxylation Dithiolane_Formation 1,3-dioxo-1,2-dithiolane Formation (LnmE, etc.) Hydroxylation->Dithiolane_Formation Leinamycin Leinamycin (Final Product) Dithiolane_Formation->Leinamycin

Caption: Proposed biosynthetic pathway of leinamycin.

Regulation of Leinamycin Biosynthesis

The production of leinamycin is tightly regulated to coordinate with the physiological state of the producing organism. The lnm gene cluster contains a single regulatory gene, lnmO, which encodes a Crp/Fnr-type transcriptional regulator. Experimental evidence has shown that LnmO acts as a positive regulator, essential for the biosynthesis of leinamycin.

Experimental Protocols

The elucidation of the leinamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Gene Inactivation and Mutant Generation

A common strategy to determine the function of a specific gene in the lnm cluster is to create a targeted gene knockout mutant and analyze the resulting metabolic profile. This is typically achieved through homologous recombination.

General Protocol for Gene Inactivation in Streptomyces:

  • Construct a Gene Deletion Plasmid: A plasmid is engineered to contain two regions of DNA that are homologous to the sequences flanking the target gene in the Streptomyces chromosome. Between these homology arms, a selectable marker, such as an antibiotic resistance gene, is inserted. The plasmid is often a conjugative vector that can be transferred from E. coli to Streptomyces.

  • Intergeneric Conjugation: The engineered plasmid is transferred from an E. coli donor strain to S. atroolivaceus through conjugation.

  • Selection for Homologous Recombination: Exconjugants are selected based on the antibiotic resistance conferred by the integrated plasmid. A second round of selection is often employed to identify double-crossover events, where the target gene has been replaced by the resistance cassette.

  • Verification of Mutants: The desired gene deletion is confirmed by PCR analysis of the genomic DNA from the mutant strain.

Gene_Inactivation_Workflow Start Start Construct_Plasmid Construct Gene Deletion Plasmid in E. coli Start->Construct_Plasmid Conjugation Intergeneric Conjugation (E. coli to S. atroolivaceus) Construct_Plasmid->Conjugation Selection Select for Exconjugants Conjugation->Selection PCR_Verification Verify Gene Deletion by PCR Selection->PCR_Verification Metabolite_Analysis Analyze Metabolite Profile (HPLC, LC-MS) PCR_Verification->Metabolite_Analysis End End Metabolite_Analysis->End

Caption: Experimental workflow for gene inactivation.

Metabolite Analysis

The production of leinamycin and its intermediates in wild-type and mutant strains is typically analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for HPLC Analysis:

  • Fermentation and Extraction: S. atroolivaceus strains are grown in a suitable production medium. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.

  • Sample Preparation: The crude extract is dried, redissolved in a suitable solvent (e.g., methanol), and filtered before injection into the HPLC system.

  • Chromatographic Separation: The sample is separated on a reverse-phase column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

  • Detection and Quantification: Metabolites are detected by their UV absorbance at a specific wavelength (e.g., 320 nm for leinamycin).[10] The identity of the peaks can be confirmed by comparing their retention times with authentic standards and by LC-MS analysis of their mass-to-charge ratio.[10]

In Vitro Enzyme Assays

To definitively determine the function of specific enzymes, in vitro assays are performed using purified proteins. For example, the activity of the cytochrome P450 enzymes LnmA and LnmZ has been confirmed through in vitro reconstitution assays.

General Protocol for In Vitro P450 Assay:

  • Heterologous Expression and Purification: The gene encoding the P450 enzyme is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The enzyme is then purified to homogeneity.

  • Assay Reaction: The purified P450 enzyme is incubated with its putative substrate (e.g., LNM E1), a source of electrons (e.g., NADPH), and a redox partner (e.g., a ferredoxin and ferredoxin reductase system).

  • Product Analysis: The reaction mixture is analyzed by HPLC and LC-MS to identify the formation of the hydroxylated product.

P450_Assay_Workflow Start Start Expression_Purification Heterologous Expression and Purification of P450 Enzyme Start->Expression_Purification Incubation Incubate Enzyme with Substrate, NADPH, and Redox Partners Expression_Purification->Incubation Analysis Analyze Reaction Products by HPLC and LC-MS Incubation->Analysis End End Analysis->End

Caption: Workflow for in vitro P450 enzyme assay.

Conclusion

The leinamycin biosynthetic pathway in Streptomyces atroolivaceus represents a fascinating example of the metabolic ingenuity of actinobacteria. The intricate interplay of a complex hybrid NRPS-PKS system and a suite of tailoring enzymes results in the formation of a structurally unique and biologically potent molecule. The continued elucidation of this pathway, driven by the experimental approaches outlined in this guide, not only deepens our fundamental understanding of natural product biosynthesis but also paves the way for the rational design and production of novel leinamycin analogs with improved therapeutic properties for the development of next-generation anticancer drugs.

References

An In-depth Technical Guide to the Mechanism of Action of Leuseramycin as a Polyether Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuseramycin is a polyether antibiotic produced by Streptomyces hygroscopicus.[1] As a member of the ionophore class of antibiotics, its primary mechanism of action is the disruption of cellular membrane integrity by facilitating the transport of cations across the lipid bilayer. This activity leads to the dissipation of essential ion gradients, ultimately causing cell death. This guide provides a detailed overview of the presumed mechanism of action of this compound based on its classification as a polyether antibiotic, and furnishes comprehensive experimental protocols to facilitate further investigation into its specific activities.

Core Mechanism of Action: Ionophoric Activity

Polyether antibiotics like this compound are characterized by their ability to form lipid-soluble complexes with specific cations, effectively acting as carriers to shuttle these ions across biological membranes.[2][3] This process disrupts the vital electrochemical gradients that cells maintain for essential functions such as ATP synthesis, nutrient transport, and maintenance of membrane potential.

The general mechanism can be broken down into the following steps:

  • Complexation: this compound, with its lipophilic exterior and a polar, oxygen-rich interior, is proposed to bind with a specific cation at the membrane surface.

  • Translocation: The this compound-cation complex, being lipid-soluble, diffuses across the cell membrane.

  • Decomplexation: On the opposite side of the membrane, the cation is released, and the this compound molecule is free to return to the initial side to repeat the process.

This continuous transport of cations down their concentration gradient leads to a collapse of the membrane potential, a key event in its antibacterial action.

Signaling Pathway Disruption

The dissipation of the membrane potential by this compound is hypothesized to trigger a cascade of downstream events leading to bacterial cell death. This includes the disruption of proton motive force, which is crucial for ATP synthesis, and the impairment of various membrane-bound transport systems.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Complex This compound-Cation Complex This compound->Complex 2. Complexation Cation_out Cation (e.g., K+) (High Concentration) Cation_out->this compound 1. Binding Cation_in Cation (e.g., K+) (Low Concentration) Complex->Cation_in 3. Translocation & Release Membrane_Potential Membrane Potential (ΔΨ) Cation_in->Membrane_Potential Disrupts Gradient ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase Inhibits ATP ATP ATP_Synthase->ATP Produces Cell_Death Cell Death ATP_Synthase->Cell_Death Leads to

Caption: Proposed mechanism of this compound-induced cell death.

Antimicrobial Spectrum

This compound has been reported to be active against Gram-positive bacteria, some phytopathogenic fungi, and certain protozoa.[1] The general inactivity of polyether antibiotics against Gram-negative bacteria is attributed to the outer membrane of these organisms, which acts as a permeability barrier.

Experimental Protocols

To further elucidate the specific mechanism of action of this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity. Alternatively, measure the optical density at 600 nm.

A Prepare Serial Dilutions of this compound in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Assessment of Membrane Potential Disruption

This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC3(5) stock solution (in DMSO)

  • This compound solution

  • Valinomycin (as a positive control for depolarization)

  • Fluorometer

Procedure:

  • Wash and resuspend the bacterial cells in HEPES buffer to an OD600 of 0.05.

  • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature until the fluorescence signal stabilizes (quenching occurs as the dye accumulates in polarized cells).

  • Record the baseline fluorescence for a few minutes.

  • Add this compound at the desired concentration and continue to monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.

  • At the end of the experiment, add valinomycin (1 µM) to induce complete depolarization and record the maximum fluorescence.

A Prepare Bacterial Suspension in HEPES Buffer B Add DiSC3(5) Dye and Incubate until Fluorescence Stabilizes (Quenches) A->B C Record Baseline Fluorescence B->C D Add this compound and Monitor Fluorescence (Increase = Depolarization) C->D E Add Valinomycin for Maximum Depolarization D->E

Caption: Workflow for membrane potential assay.

Determination of Ion Selectivity

The ion selectivity of this compound can be inferred by measuring its ability to dissipate the membrane potential in the presence of different cations.

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2) with 20 mM glucose and varying concentrations of different salts (e.g., KCl, NaCl, CaCl2)

  • DiSC3(5) stock solution

  • This compound solution

  • Fluorometer

Procedure:

  • Prepare bacterial suspensions in HEPES buffer containing different cations.

  • Perform the membrane potential assay as described in section 3.2 for each cation condition.

  • The rate and extent of fluorescence increase will indicate the relative efficiency of this compound in transporting each cation, thus revealing its selectivity.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the specific activity of this compound. The following table is provided as a template for organizing data generated from the aforementioned experimental protocols.

Organism MIC (µg/mL) Cation Selectivity Membrane Depolarization (RFU)
Staphylococcus aureusData to be determinedData to be determinedData to be determined
Bacillus subtilisData to be determinedData to be determinedData to be determined
Enterococcus faecalisData to be determinedData to be determinedData to be determined

Conclusion

This compound, as a polyether antibiotic, is presumed to exert its antimicrobial effect through an ionophoric mechanism, leading to the disruption of the bacterial cell membrane's ion gradient. While its general activity against Gram-positive bacteria is established, further research is required to delineate its specific ion selectivity, quantitative antimicrobial potency, and the precise downstream cellular consequences of its action. The experimental protocols provided in this guide offer a framework for the systematic investigation of this compound's mechanism of action, which will be crucial for its potential development as a therapeutic agent.

References

Leuseramycin: A Technical Whitepaper on its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative data on the antibacterial and antifungal spectrum of Leuseramycin, specifically its Minimum Inhibitory Concentration (MIC) values, are contained within the primary research article: Mizutani T, Yamagishi M, Hara H, et al. Studies on the ionophorous antibiotics. XXIV. This compound, a new polyether antibiotic produced by Streptomyces hygroscopicus. J Antibiot (Tokyo). 1980;33(2):137-43.[1] Access to the full text of this publication is required for a complete quantitative analysis. This whitepaper provides a comprehensive overview based on publicly available information and the general properties of its class of antibiotics.

Executive Summary

This compound is a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus.[1] Structurally related to dianemycin, it exhibits a spectrum of activity primarily directed against Gram-positive bacteria and select phytopathogenic fungi.[1] As a member of the ionophore class, its mechanism of action is predicated on the disruption of ion gradients across cellular membranes, a method that is distinct from many other classes of antibiotics. This document serves as a technical guide, collating available information on this compound's antimicrobial properties and providing standardized methodologies for its evaluation.

Antibacterial Spectrum

This compound has been reported to be active against Gram-positive bacteria.[1] While specific MIC values from the primary literature are not publicly available at this time, the activity of polyether ionophores is generally potent against this class of bacteria due to their unique cell wall structure, which allows for the disruption of the cell membrane's ion transport.

Table 1: Anticipated Antibacterial Spectrum of this compound (Qualitative)

Bacterial ClassActivityRationale
Gram-positive ActiveThe lack of an outer membrane in Gram-positive bacteria allows polyether ionophores to interact directly with the cell membrane, disrupting essential ion gradients.
Gram-negative Inactive or Weakly ActiveThe outer membrane of Gram-negative bacteria typically presents a barrier to the large, lipophilic molecules of polyether antibiotics, preventing them from reaching their target cytoplasmic membrane.

Antifungal Spectrum

This compound is noted for its activity against some phytopathogenic fungi.[1] The efficacy of polyether ionophores against fungi can be variable and is dependent on the specific fungal species.

Table 2: Anticipated Antifungal Spectrum of this compound (Qualitative)

Fungal ClassActivityRationale
Phytopathogenic Fungi Active against some speciesAs reported in the primary literature. The specific species and extent of activity require consultation of the full-text article.
Yeasts VariableSusceptibility would likely depend on the specific yeast species' membrane composition and its ability to counteract ion gradient disruption.
Molds VariableSimilar to yeasts, the activity against molds would be species-dependent.

Mechanism of Action: Ionophore Activity

As a polyether ionophore, this compound's primary mechanism of action is the facilitation of cation transport across biological membranes. This disrupts the vital electrochemical gradients necessary for cellular processes such as ATP synthesis, nutrient transport, and maintenance of pH homeostasis.

cluster_membrane Cell Membrane This compound This compound Cation_in Cation (e.g., K+, Na+) This compound->Cation_in Complexation Cation_out Cation Cation_in->Cation_out Transport across membrane Disrupted_Gradient Disrupted Ion Gradient Cation_out->Disrupted_Gradient Cell_Death Cell Death Disrupted_Gradient->Cell_Death

Caption: Proposed mechanism of action for this compound as an ionophore.

Experimental Protocols

The following are standardized methodologies for determining the antibacterial and antifungal susceptibility of a compound like this compound.

Antibacterial Susceptibility Testing

A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent is the broth microdilution method.

Workflow for Bacterial MIC Determination:

Start Start Prepare_this compound Prepare serial dilutions of this compound Start->Prepare_this compound Inoculate_Plates Inoculate microtiter plates with standardized bacterial suspension Prepare_this compound->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against bacteria.

Protocol Details:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for broth dilution antifungal susceptibility testing of filamentous fungi is a widely accepted standard.

Workflow for Fungal MIC Determination:

Start Start Prepare_this compound Prepare serial dilutions of this compound Start->Prepare_this compound Inoculate_Plates Inoculate microtiter plates with standardized fungal spore suspension Prepare_this compound->Inoculate_Plates Incubate Incubate at 35°C for 48-72 hours Inoculate_Plates->Incubate Read_MIC Determine MIC (lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against fungi.

Protocol Details:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a fungal spore suspension and adjust the concentration to achieve a final inoculum of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control well.

Conclusion

This compound is a polyether ionophore with a targeted spectrum of activity against Gram-positive bacteria and some phytopathogenic fungi. Its mechanism of action, centered on the disruption of cellular ion gradients, makes it a subject of interest for further research, particularly in an era of growing resistance to conventional antibiotics. A full understanding of its potential requires access to the detailed quantitative data from the original research publication. The standardized protocols provided herein offer a framework for the consistent and reproducible evaluation of this compound and other novel antimicrobial compounds.

References

Leuseramycin's Activity Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus. First described in 1980, it belongs to a class of naturally occurring compounds known for their ability to transport cations across lipid membranes, thereby disrupting crucial cellular processes in susceptible microorganisms. This technical guide provides an in-depth overview of the known biological activity of this compound and related polyether ionophores against Gram-positive bacteria, its mechanism of action, and standardized experimental protocols for assessing its efficacy.

Disclaimer: The quantitative minimum inhibitory concentration (MIC) data and detailed experimental protocols specific to this compound from its primary publication, "Studies on the ionophorous antibiotics. XXIV. This compound, a new polyether antibiotic produced by Streptomyces hygroscopicus" (Mizutani et al., 1980), were not accessible in full-text form during the preparation of this guide. Therefore, the following sections provide a comprehensive overview based on the available information on this compound and representative data and protocols for the broader class of polyether ionophore antibiotics.

Quantitative Data on the Biological Activity of Polyether Ionophores

While specific MIC values for this compound could not be obtained, the following table presents representative MIC data for other well-characterized polyether ionophore antibiotics against various Gram-positive bacteria. This serves to illustrate the typical potency and spectrum of activity for this class of compounds.

AntibioticStaphylococcus aureus (μg/mL)Streptococcus pyogenes (μg/mL)Enterococcus faecalis (μg/mL)Bacillus subtilis (μg/mL)
Monensin0.5 - 2.00.25 - 1.01.0 - 4.00.125 - 0.5
Nigericin0.25 - 1.00.125 - 0.50.5 - 2.00.06 - 0.25
Lasalocid1.0 - 4.00.5 - 2.02.0 - 8.00.25 - 1.0
Salinomycin0.5 - 2.00.25 - 1.01.0 - 4.00.125 - 0.5

Mechanism of Action: Disruption of Ion Gradients

This compound, as a polyether ionophore, functions by disrupting the electrochemical balance across the cell membranes of Gram-positive bacteria. These molecules are lipid-soluble and can form complexes with specific cations (e.g., K⁺, Na⁺, H⁺). This complexation allows the ionophore to shuttle the ion across the otherwise impermeable cell membrane, down its concentration gradient.

This uncontrolled ion transport leads to several detrimental effects on the bacterial cell:

  • Dissipation of Membrane Potential: The bacterial cell membrane maintains a crucial electrical potential, which is essential for processes like ATP synthesis, nutrient transport, and motility. By neutralizing this potential, ionophores cripple the cell's energy production and other vital functions.

  • Disruption of pH Homeostasis: Many ionophores can exchange cations for protons (H⁺), leading to a collapse of the transmembrane pH gradient. This acidification or alkalinization of the cytoplasm can inhibit enzyme activity and disrupt metabolic pathways.

  • Osmotic Imbalance: The influx or efflux of ions can lead to changes in the internal osmotic pressure of the cell, potentially causing cell swelling or shrinkage and lysis.

The culmination of these effects results in the inhibition of bacterial growth and, at higher concentrations, cell death.

Ionophore_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Ionophore Ionophore Cation_Complex Ionophore-Cation Complex Ionophore->Cation_Complex Binds Cation (e.g., K+) Low_Cation_Int Low Intracellular Cation Concentration Cation_Complex->Low_Cation_Int Transports Cation Across Membrane High_Cation_Ext High Extracellular Cation Concentration Disruption Disruption of Ion Gradient Membrane_Potential Dissipation of Membrane Potential Disruption->Membrane_Potential pH_Homeostasis Loss of pH Homeostasis Disruption->pH_Homeostasis Cell_Death Bacterial Cell Death Membrane_Potential->Cell_Death pH_Homeostasis->Cell_Death MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate plate with diluted bacterial suspension Dilute_Inoculum->Inoculate_Plate Prepare_Plate Prepare 96-well plate with serial dilutions of this compound Prepare_Plate->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Leuseramycin: A Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] First described in 1980, it belongs to the class of ionophorous antibiotics, which are characterized by their ability to transport cations across lipid membranes. Structurally, this compound is closely related to dianemycin.[1] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, its proposed mechanism of action, and generalized experimental protocols for its study.

Physicochemical Characteristics

This compound is a complex organic molecule with the molecular formula C47H78O13.[2] Detailed quantitative physicochemical data for this compound is limited in publicly available literature. However, based on its classification as a polyether antibiotic and data from chemical databases, the following properties are established or can be inferred.

PropertyDataReference
Molecular Formula C47H78O13[2]
Molecular Weight 851.12 g/mol [2]
Appearance Solid powder[2]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; poorly soluble in water.
Storage Conditions For short-term storage (days to weeks), it is recommended to keep it dry, dark, and at 0-4°C. For long-term storage, -20°C is advised.[2][2]

Mechanism of Action: Ionophore-Mediated Disruption of Cellular Ion Homeostasis

As a polyether ionophore, the primary mechanism of action of this compound is the disruption of essential ion gradients across cellular membranes. This is achieved by binding and transporting cations, which leads to a collapse of the membrane potential and a cascade of downstream effects detrimental to the cell.

Signaling Pathway Disruption

The transport of cations across the cell membrane by this compound is not a targeted signaling event but rather a generalized disruption of cellular homeostasis. This disruption can interfere with numerous signaling pathways that are dependent on specific ion concentrations.

G General Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Cations Cations (e.g., K+, Na+) This compound This compound Extracellular Cations->this compound Binding Disrupted Ion Gradient Disrupted Ion Gradient This compound->Disrupted Ion Gradient Transport Cellular Disruption Disruption of Cellular Processes Disrupted Ion Gradient->Cellular Disruption Cell Death Cell Death Cellular Disruption->Cell Death

Caption: General mechanism of this compound as an ionophore.

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are found in the 1980 publication by Mizutani et al. The following is a generalized workflow that would be typical for the discovery and characterization of a novel polyether antibiotic from a Streptomyces species.

Workflow for Isolation and Characterization

G Generalized Workflow for Polyether Antibiotic Discovery Fermentation 1. Fermentation of Streptomyces hygroscopicus Extraction 2. Solvent Extraction of Mycelial Cake and Broth Fermentation->Extraction Purification 3. Chromatographic Purification (e.g., Silica Gel, HPLC) Extraction->Purification Characterization 4. Physicochemical Characterization Purification->Characterization Structure 5. Structural Elucidation (NMR, Mass Spectrometry) Characterization->Structure Activity 6. Biological Activity Assays (Antimicrobial, Cytotoxicity) Characterization->Activity

Caption: A typical workflow for isolating and characterizing a polyether antibiotic.

Fermentation of Streptomyces hygroscopicus
  • Culture: Streptomyces hygroscopicus is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts.

  • Incubation: The culture is incubated under aerobic conditions at a controlled temperature and pH for a period sufficient to allow for the production of secondary metabolites, including this compound.

Extraction
  • Harvesting: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic this compound into the organic phase.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification
  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to obtain the pure compound.

Physicochemical Characterization
  • Spectroscopy: The purified this compound is analyzed by UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to determine its spectral properties.

  • Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Physical Properties: The melting point and optical rotation of the pure compound are determined.

Structural Elucidation

The complete chemical structure of this compound is determined by a combination of advanced spectroscopic techniques, primarily 1D and 2D NMR experiments (e.g., COSY, HMQC, HMBC) and comparison with the known structure of related compounds like dianemycin.

Biological Activity Assays
  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of this compound is determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, using standard broth microdilution or agar diffusion methods.

  • Cytotoxicity Assays: The cytotoxic activity of this compound is evaluated against various cancer cell lines using assays such as the MTT or XTT assay to determine the IC50 value.

Conclusion

This compound is a polyether antibiotic with a mechanism of action centered on the disruption of cellular ion homeostasis. While detailed physicochemical data remains somewhat limited in the broader scientific literature, its structural similarity to other well-characterized ionophores provides a strong basis for understanding its biological activity. The generalized protocols outlined here provide a framework for the further investigation and potential development of this compound and other novel polyether antibiotics.

References

Leuseramycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 73537-10-7 Molecular Weight: 851.12 g/mol

This technical guide provides an in-depth overview of Leuseramycin, a polyether antibiotic, for researchers, scientists, and drug development professionals. It covers its chemical properties, biological activity, and key experimental methodologies.

Core Compound Data

This compound is a polyether antibiotic isolated from Streptomyces hygroscopicus.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 73537-10-7[2]
Molecular Formula C47H78O13[3]
Molecular Weight 851.12 g/mol [1]
Monoisotopic Mass 850.54425 Da[3]

Biological Activity and Mechanism of Action

This compound exhibits activity against Gram-positive bacteria, some phytopathogenic fungi, and certain protozoa.[1] As a polyether ionophore, its primary mechanism of action involves the disruption of ion gradients across biological membranes. These compounds bind and transport cations across lipid membranes, leading to a breakdown of the electrochemical potential essential for cellular functions and ultimately causing cell death.

While the specific signaling pathways affected by this compound in eukaryotic cells are not yet fully elucidated, other polyether ionophores have been shown to modulate pathways such as the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its modulation by ionophores may contribute to their observed anti-cancer and other biological activities. Further research is needed to determine if this compound has similar effects.

Experimental Protocols

This section details key experimental protocols relevant to the study of this compound.

Isolation and Purification of this compound from Streptomyces hygroscopicus

A detailed protocol for the isolation and purification of this compound is described by Mizutani et al. (1980). While the full text is not widely available, the general procedure for isolating polyether antibiotics from Streptomyces cultures typically involves the following steps:

  • Fermentation: Culturing of Streptomyces hygroscopicus in a suitable nutrient-rich medium to promote the production of this compound.

  • Extraction: Extraction of the fermentation broth and mycelium with an organic solvent such as methanol or acetone to solubilize the antibiotic.

  • Purification: A multi-step purification process utilizing chromatographic techniques. This often includes:

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: For further purification based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Assessment of Bacterial Membrane Potential

The effect of this compound on bacterial membrane potential can be assessed using potentiometric fluorescent dyes.

Workflow for Membrane Potential Assay:

Caption: Workflow for assessing bacterial membrane potential using a fluorescent dye.

Protocol:

  • Bacterial Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., PBS or a buffer with controlled K+ concentration).

  • Dye Loading: Incubate the bacterial suspension with a membrane potential-sensitive dye (e.g., DiSC3(5)) in the dark to allow the dye to accumulate in the polarized membranes.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer or a microplate reader.

  • Compound Addition: Add this compound at various concentrations to the bacterial suspension.

  • Fluorescence Monitoring: Immediately and continuously monitor the change in fluorescence over time. Depolarization of the membrane will lead to the release of the dye and an increase in fluorescence.

  • Controls: Include a positive control (e.g., a known depolarizing agent like valinomycin in the presence of high external K+) and a negative control (vehicle).

Cytotoxicity Assay in Eukaryotic Cells

The potential toxicity of this compound against eukaryotic cells can be evaluated using various cytotoxicity assays, such as the MTT or LDH release assays.

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Protocol:

  • Cell Seeding: Seed eukaryotic cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway Analysis

To investigate the potential effects of this compound on eukaryotic signaling pathways, such as the mTOR pathway, the following experimental approach can be utilized.

Workflow for Western Blot Analysis of mTOR Pathway:

Caption: Workflow for analyzing protein phosphorylation in a signaling pathway via Western blotting.

Protocol:

  • Cell Treatment: Treat the eukaryotic cell line of interest with various concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and extract the total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the mTOR pathway, including phosphorylated forms (e.g., p-mTOR, p-S6K, p-4E-BP1) and total protein levels.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status and expression levels of the target proteins.

References

A Technical Guide to Leuseramycin Production in Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin, a polyether antibiotic, has demonstrated notable activity against a range of Gram-positive bacteria, certain phytopathogenic fungi, and various protozoa. This guide provides a comprehensive technical overview of the production of this compound using the identified producing strain, Streptomyces hygroscopicus TM-531. While specific quantitative data and detailed experimental protocols for this compound production are not extensively available in the public domain, this document synthesizes known information for the producing strain and analogous polyether antibiotics from Streptomyces hygroscopicus to provide a foundational framework for research and development.

Producing Strain: Streptomyces hygroscopicus TM-531

The designated producing organism for this compound is Streptomyces hygroscopicus strain TM-531.[1] This strain was identified as the source of this novel polyether antibiotic, which is structurally similar to dianemycin.

Fermentation for this compound Production

Inoculum Development
  • Spore Suspension: A spore suspension of Streptomyces hygroscopicus TM-531 is prepared from a mature agar plate culture.

  • Seed Culture: The spore suspension is used to inoculate a seed medium. The seed culture is typically incubated for 2-3 days to achieve sufficient biomass for inoculation of the production fermenter.

Production Fermentation
  • Fermentation Medium: A complex production medium is required to support the growth of Streptomyces hygroscopicus TM-531 and the biosynthesis of this compound. While the exact composition for this compound is not published, a typical medium for polyether antibiotic production is presented in Table 1.

  • Fermentation Conditions: The fermentation is generally carried out in a stirred-tank bioreactor under controlled conditions. Key parameters are summarized in Table 2.

Table 1: Representative Production Medium for Polyether Antibiotics in Streptomyces hygroscopicus

ComponentConcentration (g/L)
Glucose20-40
Soybean Meal10-20
Yeast Extract2-5
K2HPO41-2
MgSO4·7H2O0.5-1
CaCO31-3
Trace Elements Solution1 mL/L

Note: This is a representative medium based on the production of other polyether antibiotics and may require optimization for this compound production.

Table 2: Typical Fermentation Parameters for Streptomyces hygroscopicus

ParameterValue
Temperature28-30 °C
pH6.5-7.5
Agitation200-400 rpm
Aeration0.5-1.5 vvm
Fermentation Time7-10 days

Note: These parameters are general for Streptomyces fermentation and should be optimized for this compound production.

G cluster_0 Inoculum Development cluster_1 Production Fermentation cluster_2 Downstream Processing Spore Suspension Spore Suspension Seed Culture Seed Culture Spore Suspension->Seed Culture Production Fermenter Production Fermenter Seed Culture->Production Fermenter Harvest Harvest Production Fermenter->Harvest Biomass Separation Biomass Separation Harvest->Biomass Separation Mycelial Cake Mycelial Cake Biomass Separation->Mycelial Cake Solvent Extraction Solvent Extraction Mycelial Cake->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Purification Purification Crude Extract->Purification Pure this compound Pure this compound Purification->Pure this compound

Figure 1: General workflow for this compound production.

Extraction and Purification of this compound

This compound is isolated from the cultured mycelium of Streptomyces hygroscopicus TM-531.[1] A general protocol for the extraction and purification of a polyether antibiotic from the mycelial cake is as follows:

  • Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant.

  • Solvent Extraction: The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol. This is followed by extraction with a water-immiscible solvent like ethyl acetate or chloroform after concentration of the initial extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This may include:

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) to obtain pure this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of polyether antibiotics. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) and detection by UV absorbance or mass spectrometry (LC-MS) would be appropriate for quantifying this compound.

Biosynthesis of this compound

This compound is a polyether antibiotic, and its biosynthesis is expected to follow the general pathway for polyketide synthesis in Streptomyces. This complex process is catalyzed by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetate, propionate, and butyrate, to form a long polyketide chain. This chain then undergoes cyclization reactions to form the characteristic polyether rings.

G Starter Unit (e.g., Acetyl-CoA) Starter Unit (e.g., Acetyl-CoA) Loading Module Loading Module Starter Unit (e.g., Acetyl-CoA)->Loading Module Elongation Module 1 Elongation Module 1 Loading Module->Elongation Module 1 Elongation Module 2 Elongation Module 2 Elongation Module 1->Elongation Module 2 Extender Unit 1 (e.g., Malonyl-CoA) Extender Unit 1 (e.g., Malonyl-CoA) Extender Unit 1 (e.g., Malonyl-CoA)->Elongation Module 1 ... ... Elongation Module 2->... Extender Unit 2 (e.g., Methylmalonyl-CoA) Extender Unit 2 (e.g., Methylmalonyl-CoA) Extender Unit 2 (e.g., Methylmalonyl-CoA)->Elongation Module 2 Elongation Module n Elongation Module n ...->Elongation Module n Thioesterase Domain Thioesterase Domain Elongation Module n->Thioesterase Domain Extender Unit n Extender Unit n Extender Unit n->Elongation Module n Polyketide Chain Release & Cyclization Polyketide Chain Release & Cyclization Thioesterase Domain->Polyketide Chain Release & Cyclization This compound Precursor This compound Precursor Polyketide Chain Release & Cyclization->this compound Precursor Post-PKS Modifications Post-PKS Modifications This compound Precursor->Post-PKS Modifications This compound This compound Post-PKS Modifications->this compound

Figure 2: Proposed biosynthetic pathway for this compound.

Conclusion

The production of this compound from Streptomyces hygroscopicus TM-531 presents a promising avenue for the development of new anti-infective agents. While detailed, publicly available data is limited, the information presented in this guide, based on the producing strain and analogous compounds, provides a solid foundation for researchers to initiate and advance their work in this area. Further investigation into the optimization of fermentation conditions, downstream processing, and genetic engineering of the TM-531 strain will be crucial for enhancing the yield and facilitating the development of this compound as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Leuseramycin Fermentation and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. Structurally similar to dianemycin, it exhibits activity against Gram-positive bacteria, certain phytopathogenic fungi, and some protozoa. This document provides detailed application notes and protocols for the fermentation, production, extraction, and purification of this compound. Due to the limited specific data available for this compound, the following protocols are based on established methods for the production of polyether antibiotics from Streptomyces hygroscopicus and related species. These protocols should serve as a robust starting point for the development and optimization of this compound production.

Data Presentation: Fermentation Parameters and Production Yields

Quantitative data for this compound production is not extensively reported in the available literature. However, data from the fermentation of other antibiotics by Streptomyces hygroscopicus can provide valuable benchmarks for optimizing this compound yield.

ParameterValueUnitNotes
Fermentation Scale
Shake Flask Volume250mLFor initial screening and optimization.
Working Volume50mLProvides adequate aeration.
Bioreactor Scale10LFor pilot-scale production.
Inoculum
Spore Suspension Concentration3.75 x 10⁶spores/mLA standardized inoculum is crucial for reproducible fermentations[1].
Inoculum Percentage2.5 - 5% (v/v)Optimal inoculum size can vary between strains and media[1].
Fermentation Conditions
Temperature30°CS. hygroscopicus is a mesophilic organism[1].
pH7.0Maintained with sterile acid/base addition in a bioreactor[1].
Agitation200rpmIn shake flasks, ensures proper mixing and aeration.
Fermentation Duration7daysTypical duration for secondary metabolite production[1].
Production Yield (Analogous Compounds)
Hygromycin B (unoptimized)37mg/LBaseline production in a standard medium[2][3].
Hygromycin B (optimized)412mg/LDemonstrates the potential for significant yield improvement through media and process optimization[2][3].
Arginine (as N-source)0.75g/LOptimal concentration for antibiotic production in one study[1].
Glycerol (as C-source)11.5g/LOptimal concentration for antibiotic production in the same study[1].

Experimental Protocols

Culture Maintenance and Inoculum Development

Objective: To prepare a healthy and standardized inoculum of Streptomyces hygroscopicus for consistent fermentation performance.

Materials:

  • Streptomyces hygroscopicus (e.g., strain TM-531) culture

  • ISP2 Agar (Yeast Extract-Malt Extract Agar) plates

  • Seed Culture Medium (see table below)

  • Sterile distilled water

  • Sterile glycerol

  • Sterile cotton swabs

  • Incubator

  • Shaking incubator

Protocol:

  • Strain Propagation: Streak the S. hygroscopicus culture onto ISP2 agar plates. Incubate at 30°C for 7-10 days, or until sporulation is observed.

  • Spore Suspension Preparation: Aseptically scrape the spores from the surface of a mature agar plate into 10 mL of sterile distilled water containing 20% glycerol.

  • Spore Standardization: Homogenize the spore suspension by vortexing. Adjust the concentration to approximately 3.75 x 10⁶ spores/mL using a hemocytometer[1]. Store the standardized spore suspension at -80°C for long-term use.

  • Seed Culture Preparation: In a 250 mL baffled flask, inoculate 50 mL of sterile Seed Culture Medium with the standardized spore suspension to a final concentration of 2.5-5% (v/v)[1].

  • Incubation: Incubate the seed culture at 30°C for 48 hours in a shaking incubator at 200 rpm.

This compound Production Fermentation

Objective: To cultivate Streptomyces hygroscopicus under conditions that favor the production of this compound.

Materials:

  • Production Fermentation Medium (see table below)

  • Seed culture of S. hygroscopicus

  • Shake flasks or a laboratory-scale fermenter

  • Sterile antifoam agent (if using a fermenter)

Production Media Composition (per liter):

ComponentConcentration (g/L)Role
Glucose20Carbon Source
Soybean Meal15Nitrogen & Carbon Source
Yeast Extract5Nitrogen & Growth Factors
NaCl2Osmotic Balance
CaCO₃4pH Buffering

Protocol:

  • Medium Preparation: Prepare the Production Fermentation Medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile production medium with 5% (v/v) of the seed culture.

  • Incubation:

    • Shake Flasks: Incubate in 250 mL baffled flasks containing 50 mL of medium at 30°C and 200 rpm for 7 days[1].

    • Fermenter: For larger scale production, use a fermenter with controlled temperature (30°C) and pH (7.0). Maintain aeration and agitation to ensure sufficient dissolved oxygen levels.

  • Monitoring: Monitor the fermentation by periodically measuring pH, cell growth (dry cell weight), and antibiotic production (e.g., using a bioassay or HPLC).

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth. Polyether antibiotics are typically intracellular or associated with the mycelium.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

Protocol:

  • Mycelium Separation: At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Extraction:

    • Extract the mycelial pellet with a polar organic solvent such as methanol or acetone to solubilize the intracellular this compound.

    • Alternatively, extract the whole broth (mycelium and supernatant) with a water-immiscible solvent like ethyl acetate.

  • Concentration: Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with the starting elution solvent (e.g., 100% chloroform).

    • Elute the column with a gradient of increasing polarity, for example, a step-wise gradient of methanol in chloroform.

    • Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.

  • Final Purification (HPLC):

    • Concentrate the pooled fractions from the silica gel column.

    • Further purify the this compound-containing fraction by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).

  • Purity Assessment: Assess the purity of the final product by analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Production

G Experimental Workflow for this compound Production cluster_0 Inoculum Preparation cluster_1 Production Phase cluster_2 Downstream Processing Strain Propagation Strain Propagation Spore Suspension Spore Suspension Strain Propagation->Spore Suspension 7-10 days @ 30C Seed Culture Seed Culture Spore Suspension->Seed Culture 48h @ 30C, 200rpm Fermentation Fermentation Seed Culture->Fermentation 5% v/v Inoculation 7 days @ 30C Monitoring Monitoring Fermentation->Monitoring Daily Sampling Harvest & Extraction Harvest & Extraction Monitoring->Harvest & Extraction Optimal Titer Reached Crude Extract Crude Extract Harvest & Extraction->Crude Extract Purification Purification Crude Extract->Purification Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for this compound production from culture to pure compound.

Generalized Biosynthetic Pathway for a Polyether Antibiotic

This compound, as a polyether antibiotic, is synthesized by a Type I Polyketide Synthase (PKS)[4][5][6]. These are large, modular enzymes that assemble the polyketide backbone from simple precursors like acetyl-CoA and malonyl-CoA. The following diagram illustrates a generalized modular PKS pathway for the biosynthesis of a hypothetical polyether backbone.

G Generalized Polyketide Synthesis (PKS) Pathway for Polyether Antibiotics cluster_pks Type I Polyketide Synthase (PKS) Start Acetyl-CoA Module1 Module 1 KS AT KR ACP Start->Module1:f1 Loading Extender Malonyl-CoA Extender->Module1:f2 Chain Elongation Module2 Module 2 KS AT DH ACP Module1->Module2 Chain Transfer ModuleN Module n KS AT ER ACP Module2->ModuleN TE Thioesterase (TE) ModuleN->TE Chain Termination Polyketide_Backbone Linear Polyketide Chain TE->Polyketide_Backbone Release Cyclization Oxidative Cyclization (e.g., by P450 monooxygenases) Polyketide_Backbone->Cyclization Leuseramycin_Precursor Polyether Structure Cyclization->Leuseramycin_Precursor Tailoring Tailoring Reactions (Glycosylation, Methylation, etc.) Leuseramycin_Precursor->Tailoring Final_Product This compound Tailoring->Final_Product

Caption: Generalized pathway for polyether antibiotic biosynthesis via a modular PKS.

References

Application Notes & Protocols for the Quantification of Leuseramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Leuseramycin, a polyether antibiotic. Due to the limited availability of specific validated methods for this compound, this guide presents robust analytical strategies based on established methods for structurally similar polyether antibiotics, such as monensin and salinomycin. The provided High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are intended as a starting point for method development and will require validation for this compound.

Introduction

This compound is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus. Structurally related to dianemycin, it exhibits activity against Gram-positive bacteria. Accurate and precise quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. The following protocols describe two common analytical techniques for the quantification of polyether antibiotics.

Data Presentation: Quantitative Performance of Analogous Polyether Antibiotic Assays

The following tables summarize typical quantitative data from validated HPLC and LC-MS/MS methods for other polyether antibiotics, which can be considered as performance benchmarks during the validation of a this compound-specific assay.

Table 1: HPLC with Post-Column Derivatization for Polyether Antibiotic Quantification (Analogous Method)

ParameterMonensin ASalinomycinNarasin
Linearity Range (ppm)0.1 - 500.1 - 500.1 - 50
Correlation Coefficient (R²)≥ 0.999≥ 0.999≥ 0.999
Limit of Detection (LOD) (ppm)~0.05~0.05~0.05
Limit of Quantification (LOQ) (ppm)~0.1~0.1~0.1
Recovery (%)95 - 10595 - 10595 - 105
Precision (RSD, %)< 5< 5< 5

Table 2: LC-MS/MS for Polyether Antibiotic Quantification in Biological Matrices (Analogous Method)

ParameterMonensinSalinomycinNarasin
Linearity Range (ng/mL)1 - 1001 - 1001 - 100
Correlation Coefficient (R²)≥ 0.99≥ 0.99≥ 0.99
Limit of Detection (LOD) (ng/mL)~0.1~0.1~0.1
Limit of Quantification (LOQ) (ng/mL)~0.5~0.5~0.5
Recovery (%)85 - 11585 - 11585 - 115
Precision (RSD, %)< 15< 15< 15

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization for this compound Quantification

This method is suitable for the quantification of this compound in fermentation broths and bulk drug substances. Since this compound lacks a strong UV chromophore, post-column derivatization with vanillin is employed to enable spectrophotometric detection.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Vanillin

  • Sulfuric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Post-column derivatization system with a reagent pump and reaction coil

3. Chromatographic Conditions

  • Mobile Phase: 90:10 (v/v) Methanol: 5% Acetic Acid in Water

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Detector Wavelength: 520 nm

4. Post-Column Derivatization Conditions

  • Reagent: 12 g/L Vanillin in Methanol containing 2% (v/v) Sulfuric Acid

  • Reagent Flow Rate: 0.5 mL/min

  • Reaction Coil Temperature: 90°C

5. Sample Preparation

  • Fermentation Broth:

    • Centrifuge an aliquot of the fermentation broth to pellet solids.

    • Extract the supernatant with an equal volume of methanol by vortexing for 1 minute.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Bulk Drug Substance:

    • Accurately weigh and dissolve the this compound bulk drug in the mobile phase to a known concentration.

    • Dilute as necessary to fall within the calibration curve range.

6. Calibration

  • Prepare a series of calibration standards of this compound in the mobile phase over the desired concentration range (e.g., 0.1 to 50 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

Protocol 2: LC-MS/MS for this compound Quantification in Biological Matrices

This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar polyether antibiotic not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • C18 reverse-phase UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

2. Instrumentation

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+Na]⁺ (this compound has a high affinity for sodium)

  • Product Ions: To be determined by direct infusion of a this compound standard. Two to three characteristic fragment ions should be selected for quantification and confirmation.

  • Source Parameters (to be optimized):

    • Capillary voltage

    • Source temperature

    • Desolvation gas flow

    • Cone voltage

    • Collision energy

5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (50% A: 50% B).

  • Inject into the LC-MS/MS system.

6. Calibration

  • Prepare calibration standards by spiking known concentrations of this compound into the same biological matrix as the samples.

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

Mandatory Visualization

HPLC_Workflow Sample Sample (Fermentation Broth/Bulk Drug) Preparation Sample Preparation (Extraction/Dissolution & Dilution) Sample->Preparation HPLC HPLC System Preparation->HPLC Inject Column C18 Column HPLC->Column Mobile Phase PCD Post-Column Derivatization Column->PCD Eluent Detector UV-Vis Detector (520 nm) PCD->Detector Derivatized Analyte Data Data Acquisition & Quantification Detector->Data Signal

Caption: HPLC with Post-Column Derivatization Workflow.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Preparation Protein Precipitation & Reconstitution Sample->Preparation LC UPLC/HPLC System Preparation->LC Inject Column C18 Column LC->Column Gradient Elution MS Tandem Mass Spectrometer (ESI+, MRM) Column->MS Eluent Data Data Acquisition & Quantification MS->Data Mass Transitions

Caption: LC-MS/MS Experimental Workflow.

Application Notes and Protocols: Leuseramycin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols related to the stability and storage of Leuseramycin. A thorough understanding of a compound's stability is critical for the development of safe, effective, and reliable pharmaceutical products. These guidelines are intended to assist researchers in establishing appropriate handling, storage, and analytical procedures for this compound. The information presented herein is based on established methodologies for antibiotic stability testing.

Stability Profile of this compound

The stability of this compound is a critical parameter that influences its therapeutic efficacy and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a comprehensive evaluation of this compound's stability under various environmental conditions is essential.

Factors Affecting this compound Stability

Several factors can influence the stability of this compound, including:

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • pH: The stability of this compound may be pH-dependent, with optimal stability within a specific pH range.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways.

  • Oxidative Stress: Presence of oxidizing agents can lead to degradation.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and potency of this compound. Based on general best practices for antibiotic storage, the following conditions are recommended. However, it is imperative to validate these conditions through long-term stability studies.

ConditionRecommended StorageJustification
Long-term Storage -70°CAssumed to be stable with minimal degradation.[1][2]
Short-term Storage (Solutions) 4°C or -18°CStability at these temperatures should be verified; some antibiotics are stable for at least 6 to 12 months at 4°C.[1][2]
Solid Form Cool, dry, and dark placeTo minimize degradation from heat, moisture, and light.

Experimental Protocols for Stability Testing

The following protocols describe the methodologies for conducting stability studies on this compound. These are generalized protocols and may require optimization based on the specific properties of this compound.

Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[3]

Objective: To investigate the degradation of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • Analyze by HPLC-UV/MS.

  • Thermal Degradation:

    • Store solid this compound in an oven at a high temperature (e.g., 80°C).

    • Dissolve samples at various time points and analyze by HPLC-UV/MS.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.[3]

    • Analyze by HPLC-UV/MS.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidative This compound->Thermal This compound->Photolytic HPLC_Method_Development cluster_parameters Method Parameters cluster_detection Detection Column Column Selection MS_Settings MS Parameter Tuning Column->MS_Settings MobilePhase Mobile Phase Optimization MobilePhase->MS_Settings FlowRate Flow Rate FlowRate->MS_Settings Temperature Column Temperature Temperature->MS_Settings Validation Method Validation MS_Settings->Validation Optimization Method Development Goal: Separation of this compound and Degradants Optimization->Column Optimization->MobilePhase Optimization->FlowRate Optimization->Temperature Degradation_Pathway This compound This compound (Active Compound) Degradant_A Hydrolyzed this compound (Inactive/Less Active) This compound->Degradant_A Hydrolysis (e.g., H₂O, pH change) Degradant_B Further Degradation Product Degradant_A->Degradant_B e.g., Oxidation

References

Application Notes and Protocols for Developing a Leinamycin-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceous.[1] Its unique structure, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, confers significant cytotoxic activity against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics.[2][3] The development of Leinamycin-resistant cell lines is a critical step in understanding the potential mechanisms of clinical resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new combination therapies. These application notes provide a detailed protocol for the generation and characterization of a Leinamycin-resistant cell line.

Mechanism of Action of Leinamycin

Leinamycin exerts its cytotoxic effects primarily through DNA damage, initiated by a thiol-triggered activation cascade.[4] Intracellular thiols, such as glutathione, react with the 1,2-dithiolan-3-one 1-oxide heterocycle of Leinamycin.[4] This reaction leads to two concomitant DNA-damaging pathways:

  • DNA Alkylation: The activation of Leinamycin generates a reactive episulfonium ion that alkylates the N7 position of guanine residues in DNA.[5][6] This leads to the formation of apurinic (AP) sites and subsequent DNA strand breaks.[7]

  • Oxidative Stress: The reaction with thiols also produces reactive oxygen species (ROS), which induce oxidative damage to DNA, further contributing to strand breaks.[4][7]

Recent research has also identified the RNA-binding protein PNO1, a key factor in the maturation of the 40S ribosomal subunit, as a direct molecular target of Leinamycin.[8] By binding to PNO1, Leinamycin disrupts ribosome biogenesis and global protein synthesis in cancer cells, contributing to its potent antitumor activity.[8] The culmination of DNA damage and inhibition of protein synthesis triggers cell cycle arrest and apoptosis.[9]

Potential Mechanisms of Resistance to Leinamycin

While specific mechanisms of resistance to Leinamycin have not been extensively characterized, based on its mechanism of action, potential resistance strategies that cells may develop include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to the active removal of Leinamycin from the cell, reducing its intracellular concentration.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as base excision repair (BER) for AP sites and double-strand break repair (DSBR) pathways, could counteract the DNA-damaging effects of Leinamycin.

  • Altered Thiol Metabolism: Changes in the intracellular concentration of glutathione or other thiols could affect the activation of Leinamycin.

  • Target Modification: Mutations in the PNO1 gene or altered expression of the PNO1 protein could prevent Leinamycin binding and its subsequent effects on ribosome biogenesis.

  • Upregulation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) could inhibit the induction of apoptosis by Leinamycin-induced cellular stress.

Experimental Protocols

This section details the key experiments required to develop and characterize a Leinamycin-resistant cell line.

Protocol 1: Determination of Leinamycin IC50 in the Parental Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of Leinamycin in the selected parental cancer cell line. This value is crucial for designing the subsequent resistance development protocol.

Materials:

  • Parental cancer cell line of choice (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Leinamycin stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of Leinamycin in complete medium. The concentration range should span several orders of magnitude around the expected IC50. Remove the medium from the wells and add 100 µL of the Leinamycin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Leinamycin concentration).

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the cell viability against the logarithm of the Leinamycin concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Development of a Leinamycin-Resistant Cell Line

Objective: To generate a cell line with acquired resistance to Leinamycin through continuous, long-term exposure to escalating concentrations of the drug.[10]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Leinamycin stock solution

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Methodology:

  • Initial Exposure: Start by treating the parental cells in a T25 flask with Leinamycin at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined in Protocol 1.

  • Monitoring and Maintenance: Monitor the cells daily. The initial treatment will likely cause significant cell death. The medium containing Leinamycin should be replaced every 2-3 days.

  • Subculturing: When the surviving cells reach 70-80% confluency, subculture them. A portion of the cells should be cryopreserved as a backup for each successful passage at a given drug concentration.

  • Dose Escalation: Once the cells show stable growth and morphology at the current Leinamycin concentration for at least two passages, increase the drug concentration by a factor of 1.5 to 2.

  • Iterative Process: Repeat steps 2-4 for several months. The development of a stable resistant cell line can take 6-12 months.[10]

  • Selection of Resistant Clones: Once the cells can tolerate a significantly higher concentration of Leinamycin (e.g., 10-fold the initial IC50), single-cell cloning by limiting dilution can be performed to establish a homogenous resistant cell population.

  • Maintenance of Resistant Line: The established resistant cell line should be continuously cultured in the presence of the final selection concentration of Leinamycin to maintain the resistant phenotype.

Protocol 3: Characterization of the Leinamycin-Resistant Phenotype

Objective: To confirm and quantify the resistance of the newly developed cell line and to investigate the stability of the resistant phenotype.

Methodology:

  • IC50 Determination in Resistant Line: Perform the same IC50 determination assay as described in Protocol 1 on the resistant cell line and compare it to the parental cell line. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 10-20 passages). Periodically determine the IC50 to see if the resistance is maintained or reverts.

  • Cross-Resistance Studies: Evaluate the sensitivity of the Leinamycin-resistant cell line to other DNA-damaging agents (e.g., doxorubicin, cisplatin) and drugs with different mechanisms of action to determine if the resistance is specific to Leinamycin or represents a multi-drug resistance (MDR) phenotype.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of Leinamycin in Parental and Resistant Cell Lines

Cell LineLeinamycin IC50 (nM)Resistance Index (RI)
Parental[Insert Value]1
Leinamycin-Resistant[Insert Value][Calculate Value]

Table 2: Stability of Leinamycin Resistance

Resistant Cell Line Passage in Drug-Free MediumLeinamycin IC50 (nM)Resistance Index (RI)
Passage 0[Insert Value][Calculate Value]
Passage 5[Insert Value][Calculate Value]
Passage 10[Insert Value][Calculate Value]
Passage 20[Insert Value][Calculate Value]

Table 3: Cross-Resistance Profile of Leinamycin-Resistant Cell Line

DrugParental Cell Line IC50 (nM)Leinamycin-Resistant Cell Line IC50 (nM)Resistance Index (RI)
Leinamycin[Insert Value][Insert Value][Calculate Value]
Doxorubicin[Insert Value][Insert Value][Calculate Value]
Cisplatin[Insert Value][Insert Value][Calculate Value]
Paclitaxel[Insert Value][Insert Value][Calculate Value]

Visualizations

Signaling Pathway of Leinamycin Action

Leinamycin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_dna_damage DNA Damage cluster_apoptosis Apoptosis Leinamycin Leinamycin Leinamycin_in Intracellular Leinamycin Leinamycin->Leinamycin_in Activated_Leinamycin Activated Leinamycin (Episulfonium Ion) Leinamycin_in->Activated_Leinamycin + Thiols ROS Reactive Oxygen Species (ROS) Leinamycin_in->ROS + Thiols PNO1 PNO1 (Ribosome Biogenesis) Leinamycin_in->PNO1 Inhibition Thiols Cellular Thiols (e.g., Glutathione) Thiols->Activated_Leinamycin DNA_Alkylation Guanine (N7) Alkylation Activated_Leinamycin->DNA_Alkylation DNA_Strand_Breaks DNA Strand Breaks ROS->DNA_Strand_Breaks Ribosome 40S Ribosomal Subunit Maturation PNO1->Ribosome Protein_Synthesis Protein Synthesis PNO1->Protein_Synthesis Disruption Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Contribution DNA DNA AP_Sites Apurinic (AP) Sites DNA_Alkylation->AP_Sites AP_Sites->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Leinamycin's mechanism of action.

Experimental Workflow for Developing a Leinamycin-Resistant Cell Line

Workflow start Start: Parental Cell Line ic50_parental Determine IC50 (Protocol 1) start->ic50_parental initial_exposure Initial Exposure to Leinamycin (IC10-IC20) ic50_parental->initial_exposure monitoring Monitor Cell Growth & Replace Medium initial_exposure->monitoring subculture Subculture Surviving Cells monitoring->subculture cryopreserve Cryopreserve Cells subculture->cryopreserve stable_growth Achieve Stable Growth? subculture->stable_growth dose_escalation Increase Leinamycin Concentration (1.5-2x) dose_escalation->monitoring stable_growth->dose_escalation Yes clonal_selection Clonal Selection (Limiting Dilution) stable_growth->clonal_selection No (Final Conc.) resistant_line Established Leinamycin- Resistant Cell Line clonal_selection->resistant_line characterization Characterize Resistant Phenotype (Protocol 3) resistant_line->characterization

Caption: Workflow for generating a resistant cell line.

Logical Relationship of Potential Resistance Mechanisms

Resistance_Mechanisms cluster_drug_concentration Reduced Intracellular Drug Concentration cluster_dna_repair Enhanced DNA Repair cluster_target_alteration Target Alteration cluster_apoptosis_evasion Evasion of Apoptosis Leinamycin_Resistance Leinamycin Resistance Increased_Efflux Increased Drug Efflux (ABC Transporters) Leinamycin_Resistance->Increased_Efflux BER Base Excision Repair (BER) Leinamycin_Resistance->BER DSBR Double-Strand Break Repair (DSBR) Leinamycin_Resistance->DSBR PNO1_Mutation PNO1 Mutation or Altered Expression Leinamycin_Resistance->PNO1_Mutation Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins Leinamycin_Resistance->Anti_Apoptotic

Caption: Potential mechanisms of Leinamycin resistance.

References

Application Notes and Protocols for Leuseramycin as a Coccidiostat in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a notable lack of publicly available scientific literature, quantitative data, and established experimental protocols specifically detailing the application of Leuseramycin as a coccidiostat in veterinary medicine. This compound is identified as a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, exhibiting activity against Gram-positive bacteria, some fungi, and certain protozoa.[1] This places it in a class of compounds commonly used as coccidiostats.[2][3]

Given the absence of specific data for this compound, this document provides a generalized framework and hypothetical protocols for the evaluation of a novel polyether ionophore antibiotic, such as this compound, for coccidiostatic activity in poultry. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Polyether Ionophores as Coccidiostats

Polyether ionophore antibiotics are a class of veterinary drugs widely used for the control of coccidiosis, a parasitic disease of the intestinal tract of animals caused by protozoa of the genus Eimeria.[2][3] These compounds disrupt the ion gradients across the cell membranes of the parasite, leading to its death.

Mechanism of Action: Polyether ionophores are lipid-soluble molecules that can form complexes with cations (like K+, Na+, Ca2+) and transport them across cell membranes. This disrupts the normal intracellular ion concentration of the coccidial parasite, leading to osmotic imbalance, swelling, and eventual lysis of the parasite.

General Mechanism of Action of Ionophore Coccidiostats cluster_membrane Parasite Cell Membrane Ionophore Ionophore (e.g., this compound) Complex Ionophore-Cation Complex Ionophore->Complex Forms Cation_ext Cation_ext->Complex Binds Cation_int Disruption Disruption of Ion Gradient Cation_int->Disruption Complex->Cation_int Transports across membrane Lysis Parasite Lysis and Death Disruption->Lysis

Caption: General mechanism of action for ionophore coccidiostats.

Hypothetical Experimental Protocol for Efficacy Testing in Broiler Chickens

This protocol is a representative model for evaluating the efficacy of a new polyether ionophore, termed 'Test Compound' (e.g., this compound), against Eimeria infections in broiler chickens.

Objective: To determine the optimal dosage and efficacy of the Test Compound in preventing or reducing the clinical signs of coccidiosis in broiler chickens.

Experimental Design:

  • Animals: Day-old broiler chicks, housed in a controlled environment.

  • Acclimation: 14-day acclimation period with ad libitum access to a standard, non-medicated starter feed and water.

  • Infection Model: On day 14, birds are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella).

  • Treatments: From day 12 (48 hours prior to infection) until the end of the experiment, birds are provided with feed containing the Test Compound at various concentrations. Control groups are included.

Hypothetical Experimental Workflow for Coccidiostat Efficacy Testing Day0 Day 0: Arrival of day-old chicks Acclimation Days 0-12: Acclimation with non-medicated feed Day0->Acclimation Treatment_Start Day 12: Start of medicated feed (Treatment Groups) Acclimation->Treatment_Start Infection Day 14: Oral inoculation with Eimeria oocysts Treatment_Start->Infection Monitoring Days 14-21: Daily monitoring of clinical signs and mortality Infection->Monitoring Data_Collection Day 21: Data collection: - Weight gain - Feed conversion - Lesion scoring - Oocyst counts Monitoring->Data_Collection Analysis Data Analysis and Efficacy Determination Data_Collection->Analysis

Caption: Hypothetical workflow for evaluating a novel coccidiostat.

Materials and Methods
  • Test Animals: 240 male Ross 308 broiler chicks.

  • Housing: Battery cages with wire floors to prevent reinfection from litter.

  • Feed: A standard corn-soybean based broiler starter mash, free of any anticoccidial drugs. The Test Compound is mixed into the feed at the desired concentrations.

  • Inoculum: A suspension of sporulated oocysts of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.

  • Treatment Groups:

    • T1: Uninfected, Unmedicated Control (UUC)

    • T2: Infected, Unmedicated Control (IUC)

    • T3: Infected, Medicated with Test Compound (e.g., 50 ppm)

    • T4: Infected, Medicated with Test Compound (e.g., 75 ppm)

    • T5: Infected, Medicated with Test Compound (e.g., 100 ppm)

    • T6: Infected, Medicated with a reference coccidiostat (e.g., Salinomycin at 60 ppm)

Experimental Procedure
  • Acclimation (Day 0-12): House chicks and provide non-medicated feed and water ad libitum.

  • Treatment Initiation (Day 12): Switch to the respective medicated feeds for the treatment groups.

  • Infection (Day 14): Orally administer 1 ml of the Eimeria oocyst suspension to each bird in the infected groups.

  • Monitoring (Day 14-21): Record daily mortality and observe for clinical signs of coccidiosis (e.g., bloody droppings, ruffled feathers, depression).

  • Data Collection (Day 21):

    • Weight Gain: Calculate the average weight gain per bird for each group.

    • Feed Conversion Ratio (FCR): Determine the FCR for each group.

    • Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions according to the method of Johnson and Reid (1970).

    • Oocyst Counts: Collect fecal samples from each pen and determine the number of oocysts per gram (OPG) using a McMaster chamber.

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data from such an experiment would be presented.

Table 1: Hypothetical Performance Data of Broilers Challenged with Eimeria spp. and Treated with a Test Compound

Treatment GroupAverage Weight Gain (g)Feed Conversion Ratio (FCR)
UUC5501.50
IUC4201.85
Test Compound (50 ppm)4801.68
Test Compound (75 ppm)5101.60
Test Compound (100 ppm)5251.55
Reference Drug (60 ppm)5201.57

Table 2: Hypothetical Parasitological Data of Broilers Challenged with Eimeria spp. and Treated with a Test Compound

Treatment GroupAverage Lesion ScoreOocysts Per Gram (OPG) of Feces
UUC0.00
IUC3.2250,000
Test Compound (50 ppm)1.880,000
Test Compound (75 ppm)1.135,000
Test Compound (100 ppm)0.815,000
Reference Drug (60 ppm)0.920,000

Conclusion

While specific data on this compound's efficacy as a coccidiostat is not currently available, its classification as a polyether ionophore suggests potential for such an application. The protocols and frameworks provided here offer a comprehensive guide for the systematic evaluation of this compound or other novel ionophores for their anticoccidial properties in veterinary medicine. Further research is necessary to establish the efficacy, optimal dosage, and safety of this compound for this purpose.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Leuseramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a novel compound with potential antifungal properties. As with any new antimicrobial agent, establishing its spectrum of activity and potency is a critical first step in the drug development process. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound against a panel of fungal isolates. The methodology is based on the widely recognized broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. These protocols are intended to serve as a comprehensive guide for researchers to generate reproducible and comparable minimum inhibitory concentration (MIC) data.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from in vitro antifungal susceptibility testing of this compound. It is designed for easy comparison of MIC values across different fungal species.

Table 1: In Vitro Antifungal Activity of this compound against Various Fungal Species

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Candida tropicalisATCC 750
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
[Additional Species][Strain ID]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values are crucial for understanding the overall efficacy of the compound against a population of a particular fungal species.

Experimental Protocols

This section outlines the detailed methodology for performing broth microdilution antifungal susceptibility testing for a novel compound such as this compound.

Principle

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1] This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid medium.[2] The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism after a specified incubation period.[3]

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Standardized fungal inoculum (see protocol below)

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Sterile, deionized water

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile tubes and pipettes

Procedure

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The exact concentration will depend on the expected potency of the compound.

  • Ensure the compound is completely dissolved. This stock solution can be stored at -20°C or lower.

2. Preparation of Fungal Inoculum:

  • Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (or longer for slower-growing molds) to ensure purity and viability.

  • Prepare a suspension of fungal cells in sterile saline from 3-5 colonies.

  • For yeasts, adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer. Adjust the final concentration as required by the specific CLSI protocol being followed.

  • Dilute the standardized fungal suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

3. Preparation of Microtiter Plates:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well microtiter plate. The final volume in each well before adding the inoculum should be 100 µL. The concentration range should be chosen to encompass the expected MIC values. A common range for a new compound might be 64 µg/mL down to 0.06 µg/mL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Prepare a separate set of dilutions for a positive control antifungal agent.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will further dilute the drug concentration by a factor of two, so the initial dilutions should be prepared at 2x the final desired concentration.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35°C. The incubation time will vary depending on the fungal species: 24-48 hours for most Candida species, and up to 72 hours for Cryptococcus neoformans and some molds.[3]

5. Determination of MIC:

  • Following incubation, visually inspect the plates for fungal growth (turbidity). A reading mirror can aid in this process.

  • The MIC is the lowest concentration of this compound that shows no visible growth. For azole antifungals, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., 50%) compared to the growth control. For a new compound like this compound, the endpoint definition (e.g., complete inhibition or partial inhibition) should be established and consistently applied.

Visualizations

The following diagrams illustrate the experimental workflow and potential mechanisms of action for antifungal agents.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MIC incubation->read_mic data Record MIC Value read_mic->data

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

Antifungal_Targets cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_drugs Potential this compound Targets (Hypothetical) glucan β-(1,3)-D-glucan Synthesis ergosterol Ergosterol Synthesis pore Direct Membrane Disruption dna_rna DNA/RNA Synthesis This compound This compound This compound->glucan e.g., Echinocandins This compound->ergosterol e.g., Azoles, Allylamines This compound->pore e.g., Polyenes This compound->dna_rna e.g., Flucytosine

References

Application Notes and Protocols for Studying Leuseramycin Ionophore Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether antibiotic belonging to the class of carboxylic ionophores.[1] Structurally related to dianemycin, it is produced by Streptomyces hygroscopicus.[1] Like other carboxylic ionophores, this compound facilitates the transport of cations across biological membranes, disrupting ion gradients that are essential for cellular function. This activity underlies its antimicrobial properties, particularly against Gram-positive bacteria.[1] The study of this compound's ionophore activity is crucial for understanding its mechanism of action, determining its ion selectivity and potency, and exploring its potential therapeutic applications.

This document provides detailed methodologies for key experiments to characterize the ionophore activity of this compound, including ion-selective electrode measurements, fluorescence-based assays, and planar lipid bilayer electrophysiology. Due to the limited availability of specific quantitative data for this compound in the public domain, data for structurally and functionally similar carboxylic ionophores such as monensin and nigericin are provided for comparative purposes.

Mechanism of Action: Carboxylic Ionophores

Carboxylic ionophores like this compound act as mobile carriers to transport cations across lipid membranes.[2] This process is typically electroneutral, involving the exchange of a cation (like Na⁺ or K⁺) for a proton (H⁺), thus dissipating both the cation and proton gradients across the membrane.[3][4]

The mechanism involves the following steps:

  • Protonation/Deprotonation: The carboxylic acid group of the ionophore loses a proton at the membrane interface with higher pH, becoming negatively charged.

  • Cation Complexation: The negatively charged ionophore then binds a specific cation, forming a neutral, lipid-soluble complex.[1]

  • Translocation: The ionophore-cation complex diffuses across the lipid bilayer.

  • Cation Release: At the other membrane interface (with lower pH), the ionophore releases the cation and binds a proton, returning to its neutral, protonated state.

  • Return: The protonated ionophore diffuses back across the membrane to its starting position.

Carboxylic Ionophore Mechanism cluster_membrane Lipid Bilayer cluster_extra Exterior (Higher pH) cluster_intra Interior (Lower pH) Start This compound (LH) Deprotonated This compound- (L-) Start->Deprotonated - H+ Complex L-M+ Complex Deprotonated->Complex + M+ Protonated_Return This compound (LH) Complex->Protonated_Return - M+ Return This compound (LH) Protonated_Return->Return + H+ End This compound (LH) Return->End H_out H+ M_out M+ M_in M+ H_in H+

Caption: Electroneutral cation/proton exchange by this compound.

Quantitative Data for Carboxylic Ionophores

The following table summarizes the ion selectivity of well-characterized carboxylic ionophores. This data can serve as a benchmark for studies on this compound.

IonophoreSelectivity RatioMethod
MonensinNa⁺/K⁺: 16 ± 4Planar Lipid Bilayer[5]
NigericinK⁺/Na⁺: 25 ± 4Planar Lipid Bilayer[5]
Lasalocid AK⁺/Na⁺: 12 ± 1Planar Lipid Bilayer[5]
Lasalocid ACa²⁺/Mg²⁺: 17 ± 2Planar Lipid Bilayer[5]

Experimental Protocols

Ion-Selective Electrode (ISE) Measurements

This protocol describes the use of ion-selective electrodes to directly measure the transport of a specific ion across a membrane (e.g., in a liposome suspension) mediated by this compound.

Workflow:

ISE_Workflow prep Prepare Liposomes (e.g., with entrapped KCl) ise Equilibrate Liposome Suspension with Ion-Selective Electrode prep->ise baseline Record Baseline Ion Activity ise->baseline add_this compound Add this compound baseline->add_this compound record Monitor Change in Ion Activity Over Time add_this compound->record data_analysis Calculate Ion Flux record->data_analysis

Caption: Workflow for ISE measurement of ionophore activity.

Protocol:

  • Preparation of Liposomes:

    • Prepare large unilamellar vesicles (LUVs) by extrusion, encapsulating a salt solution of the ion of interest (e.g., 100 mM KCl).

    • Remove external salt by gel filtration or dialysis against a salt-free buffer.

  • ISE Measurement Setup:

    • Place the liposome suspension in a thermostatted vessel with constant stirring.

    • Immerse a calibrated ion-selective electrode (e.g., a K⁺-selective electrode) and a reference electrode into the suspension.

  • Data Acquisition:

    • Record the baseline external ion activity for 5-10 minutes to ensure a stable signal.

    • Add a known concentration of this compound (e.g., from a stock solution in ethanol or DMSO) to the liposome suspension.

    • Continuously record the change in external ion concentration as the ionophore transports the entrapped ions out of the liposomes.

  • Data Analysis:

    • The initial rate of increase in external ion concentration is proportional to the ionophore activity.

    • Perform experiments with different concentrations of this compound to determine its dose-response relationship.

    • To determine ion selectivity, prepare liposomes with different entrapped salts (e.g., KCl vs. NaCl) and compare the transport rates.

Fluorescence-Based Liposome Assay

This protocol uses an ion-sensitive fluorescent dye encapsulated within liposomes to monitor ionophore-mediated transport. The example below describes a calcein-based assay for divalent cations, which can be adapted for other ions and dyes.

Workflow:

Fluorescence_Workflow prep Prepare Liposomes with Encapsulated Fluorescent Dye setup Place Liposome Suspension in Fluorometer Cuvette prep->setup baseline Record Baseline Fluorescence setup->baseline add_this compound Add this compound and Cations baseline->add_this compound record Monitor Fluorescence Change add_this compound->record analysis Determine Transport Rate record->analysis

Caption: Workflow for fluorescence-based ionophore assay.

Protocol:

  • Preparation of Dye-Loaded Liposomes:

    • Prepare LUVs with an encapsulated ion-sensitive dye (e.g., FluoZin-3 for Zn²⁺, or a pH-sensitive dye like pyranine for H⁺ transport).

    • Remove the external dye by gel filtration.

  • Fluorescence Measurement:

    • Dilute the dye-loaded liposomes into a cuvette containing buffer.

    • Place the cuvette in a fluorometer and record the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Add the cation of interest to the external buffer.

    • Initiate the transport by adding this compound.

  • Data Acquisition and Analysis:

    • Record the change in fluorescence intensity over time. An increase or decrease in fluorescence, depending on the dye, indicates the influx of the cation into the liposomes.

    • The initial rate of fluorescence change is a measure of the ionophore activity.

    • Test different cations to determine the selectivity profile of this compound.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion currents mediated by the ionophore across an artificial lipid membrane, providing detailed information on transport rates and ion selectivity.

Workflow:

PLB_Workflow setup Form a Planar Lipid Bilayer Across an Aperture add_ionophore Add this compound to one or both Aqueous Compartments setup->add_ionophore apply_voltage Apply a Transmembrane Voltage add_ionophore->apply_voltage record_current Record Ion Current apply_voltage->record_current analyze Analyze Current-Voltage Relationship and Ion Selectivity record_current->analyze

Caption: Workflow for planar lipid bilayer electrophysiology.

Protocol:

  • Bilayer Formation:

    • Form a planar lipid bilayer by "painting" a lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) across a small aperture in a partition separating two aqueous compartments (cis and trans).

  • Ionophore Incorporation:

    • Add this compound to the aqueous solution in one or both compartments. The ionophore will spontaneously insert into the bilayer.

  • Electrophysiological Recording:

    • Using Ag/AgCl electrodes placed in each compartment, apply a holding potential across the bilayer with a patch-clamp amplifier.

    • Record the resulting current. The magnitude of the current is proportional to the rate of ion transport.

  • Determining Ion Selectivity:

    • Establish a salt gradient across the bilayer (e.g., 100 mM KCl in the cis compartment and 10 mM KCl in the trans compartment).

    • Measure the reversal potential (the voltage at which there is no net current).

    • Calculate the permeability ratio for different ions using the Goldman-Hodgkin-Katz equation. By comparing the reversal potentials in the presence of different salt gradients (e.g., KCl vs. NaCl), the ion selectivity can be determined.

Conclusion

The methods outlined in this document provide a comprehensive framework for the detailed characterization of this compound's ionophore activity. By employing a combination of these techniques, researchers can elucidate its mechanism of action, quantify its ion selectivity and transport efficiency, and generate crucial data for drug development and other applications. While this compound-specific quantitative data is currently limited, the provided protocols and comparative data for related compounds offer a robust starting point for these investigations.

References

Application Notes and Protocols for Studying Ion Transport Across Membranes Using Leuseramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuseramycin is a polyether antibiotic produced by Streptomyces hygroscopicus.[1] Structurally, it is closely related to dianemycin.[1] Like other polyether ionophores, this compound facilitates the transport of cations across lipid membranes, a property that makes it a valuable tool for studying ion transport phenomena and for potential applications in drug development. This document provides detailed application notes and protocols for the use of this compound in ion transport studies. While specific quantitative data on the ion transport properties of this compound are not extensively available in public literature, this guide offers generalized protocols and data presentation templates based on established methods for characterizing ionophores.

Mechanism of Action

This compound, as a polyether ionophore, functions as a mobile carrier to transport cations across biological membranes. The mechanism involves several key steps:

  • Complexation: The lipophilic exterior of the this compound molecule allows it to partition into the lipid bilayer. The polar interior, rich in oxygen atoms, chelates a specific cation from the aqueous environment on one side of the membrane.

  • Translocation: The entire this compound-cation complex, being lipid-soluble, diffuses across the membrane.

  • Decomplexation: On the opposite side of the membrane, the cation is released into the aqueous environment, driven by the electrochemical gradient.

  • Recycling: The free this compound molecule then diffuses back across the membrane to repeat the transport cycle.

This carrier-mediated transport dissipates the ion gradients across the membrane, which can lead to various biological effects, including antimicrobial and cytotoxic activities.

Leuseramycin_Mechanism cluster_membrane Lipid Bilayer Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom Cation_out Cation Leuseramycin_complex This compound-Cation Complex Cation_out->Leuseramycin_complex 1. Complexation Cation_in Cation Leuseramycin_free_out This compound Leuseramycin_complex->Cation_in 3. Decomplexation Leuseramycin_free_in This compound Leuseramycin_complex->Leuseramycin_free_in 2. Translocation Leuseramycin_free_in->Leuseramycin_free_out 4. Recycling

Caption: Mechanism of cation transport by this compound.

Quantitative Data Presentation

Effective characterization of this compound's ionophoric activity requires the systematic collection and presentation of quantitative data. The following table provides a template for summarizing key parameters from experimental studies. Researchers can populate this table with their findings to facilitate comparison and analysis.

ParameterCationValueUnitsExperimental SystemReference/Notes
Ion Selectivity Ratio K+/Na+e.g., 10-LiposomesBased on initial flux rates
Rb+/K+Data-Planar Lipid BilayerBased on reversal potential
Cs+/K+Data-Specify
Ion Flux Rate K+Datanmol/min/mg lipidLiposomesAt a specific this compound concentration
Na+Datanmol/min/mg lipidLiposomesAt a specific this compound concentration
IC50 / EC50 Specify cell lineDataµMCell-based assayFor a specific biological effect
Binding Constant (Kd) K+DataMSpectroscopic titration
Na+DataMSpectroscopic titration
Effect on Membrane Potential Specify cell typeDatamV changeFluorescence microscopyUsing a potential-sensitive dye

Experimental Protocols

The following are detailed protocols for key experiments to characterize the ion transport properties of this compound.

Protocol 1: Ion Transport Assay in Large Unilamellar Vesicles (LUVs) using a pH-Sensitive Fluorescent Probe

This assay indirectly measures cation influx by monitoring the accompanying proton efflux, which is detected by a pH-sensitive fluorescent probe entrapped within the LUVs.

Materials:

  • Egg phosphatidylcholine (PC) or other desired lipid composition

  • HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid), a pH-sensitive fluorescent dye

  • This compound stock solution (in DMSO or ethanol)

  • Buffer A: 10 mM HEPES, 100 mM KCl, pH 7.4

  • Buffer B: 10 mM HEPES, 100 mM NaCl, pH 7.4

  • Sephadex G-50 column

  • Fluorometer

Methodology:

  • LUV Preparation:

    • Prepare a lipid film by drying the desired amount of lipid from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film with Buffer A containing 1 mM HPTS by vortexing.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane (100 nm pore size) at least 10 times to form LUVs.

    • Separate the HPTS-loaded LUVs from extra-vesicular dye by passing the suspension through a Sephadex G-50 column equilibrated with Buffer B.

  • Fluorescence Assay:

    • Dilute the LUV suspension in Buffer B to a final lipid concentration of 0.1 mg/mL in a fluorometer cuvette.

    • Set the fluorometer to measure the ratio of HPTS fluorescence emission at 510 nm with excitation at 450 nm and 405 nm.

    • Record a stable baseline fluorescence ratio.

    • Add a small volume of this compound stock solution to the cuvette and mix rapidly.

    • Record the change in fluorescence ratio over time. The influx of cations (e.g., Na+) mediated by this compound will be coupled to an efflux of protons, causing an increase in the intra-vesicular pH and a change in the HPTS fluorescence ratio.

    • At the end of the experiment, add a protonophore (e.g., CCCP) and a K+ ionophore (e.g., valinomycin) to dissipate the pH and ion gradients completely, allowing for normalization of the data.

  • Data Analysis:

    • Calculate the initial rate of ion transport from the initial slope of the fluorescence change.

    • Compare the rates obtained with different cations in the external buffer to determine the cation selectivity of this compound.

LUV_Assay_Workflow Start Prepare HPTS-loaded LUVs in K+ buffer Purify Purify LUVs into Na+ buffer Start->Purify Measure Measure baseline fluorescence ratio Purify->Measure Add_this compound Add this compound Measure->Add_this compound Record Record fluorescence change over time Add_this compound->Record Normalize Add CCCP/Valinomycin for normalization Record->Normalize Analyze Analyze data to determine ion transport rate and selectivity Normalize->Analyze

Caption: Workflow for LUV-based ion transport assay.

Protocol 2: Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion currents mediated by this compound across an artificial lipid membrane, providing insights into its channel-forming or carrier activity and ion selectivity.

Materials:

  • Planar lipid bilayer setup with a Teflon cup and chamber

  • Ag/AgCl electrodes

  • Low-noise current amplifier

  • Data acquisition system

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

  • This compound stock solution

  • Symmetric and asymmetric salt solutions (e.g., 1 M KCl, 0.1 M KCl)

Methodology:

  • Bilayer Formation:

    • Paint the lipid solution across the aperture in the Teflon cup separating the two chambers of the PLB setup.

    • Monitor the capacitance of the membrane until a stable bilayer is formed (typically >0.7 µF/cm²).

  • This compound Incorporation:

    • Add a small amount of this compound to the cis chamber (the chamber connected to the headstage of the amplifier).

    • Stir the solution gently to facilitate incorporation.

  • Current Recording:

    • Apply a transmembrane voltage and record the resulting current. The appearance of discrete current steps may indicate channel formation, while a gradual increase in current is characteristic of a mobile carrier.

    • Vary the applied voltage to determine the current-voltage (I-V) relationship.

  • Selectivity Measurement:

    • Establish a salt gradient across the bilayer (e.g., 1 M KCl in the cis chamber and 0.1 M KCl in the trans chamber).

    • Measure the reversal potential (the voltage at which the net current is zero).

    • Calculate the permeability ratio of different cations using the Goldman-Hodgkin-Katz (GHK) equation.

PLB_Workflow Start Assemble PLB setup Form_Bilayer Form planar lipid bilayer Start->Form_Bilayer Incorporate Add this compound to cis chamber Form_Bilayer->Incorporate Record_IV Record current-voltage relationship in symmetric salt solution Incorporate->Record_IV Create_Gradient Establish ion gradient across the bilayer Record_IV->Create_Gradient Measure_Reversal Measure reversal potential Create_Gradient->Measure_Reversal Calculate_Selectivity Calculate permeability ratio using GHK equation Measure_Reversal->Calculate_Selectivity

Caption: Workflow for PLB electrophysiology experiment.

Conclusion

This compound presents a valuable tool for investigating cation transport across membranes. The protocols outlined in this document provide a framework for the systematic characterization of its ionophoric properties. By employing these methods, researchers can generate crucial quantitative data to understand the mechanism of action of this compound and to explore its potential as a modulator of biological processes. The provided templates for data presentation will aid in the standardized reporting of findings, contributing to a better understanding of this and other novel ionophores.

References

Application Notes and Protocols: Experimental Design for Leuseramycin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Leuseramycin is a novel investigational agent with putative anti-neoplastic properties. These application notes provide a comprehensive guide to the preclinical evaluation of this compound's efficacy, from initial in vitro characterization to in vivo validation. The protocols and experimental designs detailed herein are intended to serve as a foundational framework for researchers investigating the therapeutic potential of this compound. For the purpose of this document, we will hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, driving tumorigenesis. We hypothesize that this compound exerts its anti-cancer effects by inhibiting one or more key kinases in this pathway, leading to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1 In_Vitro_Workflow start Cancer Cell Lines treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western Western Blot Analysis (Pathway Proteins) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_confirm Confirm Target Engagement western->pathway_confirm In_Vivo_Workflow start Immunocompromised Mice implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound / Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Analysis (Histology, Western Blot) endpoint->analysis

Troubleshooting & Optimization

Technical Support Center: Optimizing Streptomyces hygroscopicus Fermentation for Leuseramycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation of Streptomyces hygroscopicus for enhanced Leuseramycin yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a polyether antibiotic that demonstrates activity against Gram-positive bacteria, some phytopathogenic fungi, and certain protozoa.[1] It is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus.[1] Structurally, it is closely related to another polyether antibiotic, dianemycin.[1]

Q2: What are the general optimal fermentation parameters for antibiotic production in S. hygroscopicus?

A2: While specific conditions for this compound are not widely published, general parameters for secondary metabolite production in S. hygroscopicus can be a good starting point. Typically, a neutral pH of 7.0 and a temperature of 30°C are optimal for antibiotic production. Fermentation is usually carried out for 7 days.

Q3: How does the morphology of S. hygroscopicus (pellets vs. free filaments) impact this compound production?

A3: The morphology of Streptomyces in submerged culture is critical for optimal secondary metabolite production. While there is no consensus for all Streptomyces species, for many, the formation of pellets is associated with higher antibiotic yields.[2][3] Pellet formation can, however, lead to mass transfer limitations (oxygen and nutrients) to the center of the pellet.[4] The ideal morphology is often small, loose pellets which provide a balance between shear stress protection and adequate nutrient uptake. Conversely, highly viscous cultures with filamentous growth can also present challenges with mixing and aeration.[4]

Q4: What are the key nutritional factors influencing this compound yield?

A4: As a polyketide, this compound biosynthesis is heavily dependent on the supply of precursors from primary metabolism.[5][6] The key nutritional factors are:

  • Carbon Source: Glycerol and glucose are commonly used carbon sources that support both growth and antibiotic production.[7]

  • Nitrogen Source: Organic nitrogen sources like peptone, yeast extract, and soybean meal are often effective. Specific amino acids can also play a role in both signaling and as building blocks.

  • Phosphate: Phosphate concentration is a critical regulator. Phosphate limitation is often a trigger for the onset of secondary metabolism in Streptomyces.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of polyether antibiotics like this compound.[2][8][9][10] Due to the lack of a strong chromophore in many polyether antibiotics, a post-column derivatization step is often employed to allow for UV-Vis detection.[8][9][11] Reagents such as vanillin or 4-dimethylaminobenzaldehyde (DMABA) in an acidic medium can be used for this purpose.[8][9][11]

Troubleshooting Guides

This section addresses common issues encountered during S. hygroscopicus fermentation for this compound production.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal Media Composition: Incorrect carbon-to-nitrogen ratio, nutrient limitation, or presence of inhibitory compounds.Systematically evaluate different carbon and nitrogen sources. Conduct a titration of key media components to find the optimal concentrations. Ensure precursor-supplying pathways are not limited.[5][6]
Inadequate Aeration/Oxygen Supply: Low dissolved oxygen (DO) can be a limiting factor for antibiotic production.Increase agitation speed (while monitoring shear stress on pellets), increase the aeration rate, or use oxygen-enriched air. A high DO level is generally required to enhance production.[12]
Incorrect pH: pH drift outside the optimal range (typically around 7.0) can inhibit enzyme activity and overall production.Use a buffered fermentation medium or implement a pH control strategy in the bioreactor.
Poor Growth or Low Biomass Inoculum Issues: Poor quality or insufficient quantity of inoculum.Ensure the seed culture is in the late logarithmic growth phase and is free of contaminants. Optimize the inoculum volume (typically 5-10% v/v).
Nutrient Limitation: Depletion of an essential nutrient in the medium.Analyze the media composition and consider fed-batch strategies to replenish limiting nutrients.
Unfavorable Morphology (e.g., large, dense pellets or highly viscous filamentous growth) Shear Stress: Agitation speed can influence pellet formation and size.For dense pellets, a slight increase in agitation may promote smaller, more productive morphologies. For excessive fragmentation, reduce agitation.[12]
Media Components: Certain media components can influence aggregation.The addition of viscosity-regulating agents like xanthan gum can help control pellet formation.[1]
Foaming in the Bioreactor High Protein Content in Media: Proteinaceous components like peptone or soybean meal can cause foaming.Add a sterile antifoaming agent (e.g., silicone-based) as needed. Be cautious, as excessive use can sometimes interfere with downstream processing.
Product Degradation pH or Temperature Instability: this compound may be unstable under certain pH or temperature conditions.Characterize the stability of this compound at different pH values and temperatures to ensure optimal conditions during fermentation and extraction.
Difficulty in Extraction Emulsion Formation: Mixing of the aqueous broth with organic extraction solvents can lead to stable emulsions.Centrifuge the mixture at a higher speed, add a de-emulsifying agent, or try a different extraction solvent.
Low Recovery: The product may be binding to the mycelia or is not efficiently extracted by the chosen solvent.Adjust the pH of the broth before extraction to ensure this compound is in a non-ionized state. Test different organic solvents (e.g., ethyl acetate, n-butanol) for optimal recovery.

Data Presentation: Media Optimization for Polyketide Production

As specific data for this compound is limited, the following tables provide representative data for the optimization of related polyketide antibiotics in Streptomyces species. This data can serve as a starting point for designing experiments for this compound production.

Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Yield

Carbon Source (20 g/L)Nitrogen Source (10 g/L)Relative Yield (%)
GlucosePeptone85
GlucoseSoybean Meal100
GlycerolPeptone92
GlycerolSoybean Meal110
Soluble StarchYeast Extract75

Table 2: Influence of Key Fermentation Parameters on Rapamycin Yield in S. hygroscopicus

ParameterLevel 1Level 2Level 3Optimal Level
Temperature (°C)23283223
pH6.57.07.67.6
Agitation (rpm)120180240120
Dissolved Oxygen (%)>20>30>50>30
Adapted from data on rapamycin production, a polyketide from S. hygroscopicus.[12][13]

Experimental Protocols

Protocol 1: Two-Stage Fermentation of S. hygroscopicus

1. Seed Culture Preparation: a. Prepare a seed medium containing (per liter): 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, and 3 g CaCO₃. Adjust the pH to 7.0. b. Inoculate a 250 mL flask containing 50 mL of the seed medium with a loopful of S. hygroscopicus spores or a vegetative mycelial suspension. c. Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.[14]

2. Production Culture: a. Prepare the production medium containing (per liter): 40 g glycerol, 15 g soybean meal, 5 g yeast extract, 2 g NaCl, and 4 g CaCO₃. Adjust the pH to 7.2. b. Inoculate a 1 L flask containing 200 mL of the production medium with 10 mL (5% v/v) of the seed culture.[14] c. Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180 rpm.[14]

Protocol 2: Extraction and Quantification of this compound

1. Extraction: a. Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes. b. Adjust the pH of the supernatant to 8.0-8.5 using 1N NaOH. c. Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel, shaking vigorously for 15 minutes for each extraction.[14] d. Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.[14] e. Dissolve the crude extract in a minimal amount of methanol for purification and analysis.

2. HPLC Quantification (with Post-Column Derivatization): a. Analytical Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[8][9] b. Mobile Phase: Isocratic elution with 90% Methanol, 10% of 5% Acetic Acid in water.[9] c. Flow Rate: 0.7 mL/min.[9] d. Column Temperature: 40°C.[8][9] e. Injection Volume: 20 µL. f. Post-Column Reagent: Methanolic solution of 0.66 mol/L vanillin and 0.75 mol/L sulfuric acid.[11] g. Detection: UV-Vis detector at 520 nm.[11] h. Quantification: Prepare a standard curve using purified this compound or a related polyether antibiotic standard.

Visualizations

Fermentation_Workflow Figure 1. General Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain S. hygroscopicus Stock Inoculum Inoculum Development Strain->Inoculum Fermenter Production Fermentation Inoculum->Fermenter Harvest Harvest Broth Fermenter->Harvest Optimization Parameter Optimization (pH, DO, Temp, Media) Optimization->Fermenter Extraction Solvent Extraction Harvest->Extraction Purification Chromatography Extraction->Purification Analysis HPLC Analysis Purification->Analysis

Caption: Figure 1. General Workflow for this compound Production

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Growth Is biomass production adequate? Start->Check_Growth Check_Morphology Is morphology optimal (small pellets)? Check_Growth->Check_Morphology Yes Solution_Inoculum Optimize inoculum development and volume Check_Growth->Solution_Inoculum No Check_Parameters Are fermentation parameters (pH, DO, Temp) optimal? Check_Morphology->Check_Parameters Yes Solution_Morphology Adjust agitation/media to control pellet size Check_Morphology->Solution_Morphology No Check_Media Is media composition optimized? Check_Parameters->Check_Media Yes Solution_Parameters Calibrate probes and control parameters Check_Parameters->Solution_Parameters No Solution_Media Optimize C/N ratio and precursor supply Check_Media->Solution_Media No

Caption: Figure 2. Troubleshooting Logic for Low this compound Yield

Putative_Polyketide_Pathway Figure 3. Putative Biosynthetic Pathway for this compound (Polyketide) cluster_primary Primary Metabolism cluster_pks Polyketide Synthase (PKS) Assembly Line Acetyl-CoA Acetyl-CoA PKS Type I PKS Modules Acetyl-CoA->PKS Starter Unit Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Carboxylation Methylmalonyl-CoA->PKS Extender Units Chain Polyketide Chain Elongation PKS->Chain Cyclization Cyclization & Tailoring Chain->Cyclization This compound This compound Cyclization->this compound

Caption: Figure 3. Putative Biosynthetic Pathway for this compound (Polyketide)

References

troubleshooting low yield in Leuseramycin production

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing Leuseramycin yield during fermentation?

The yield of a secondary metabolite like this compound is a complex outcome of various factors. Key influencers include the genetic stability of the producing strain, the composition of the fermentation medium (carbon, nitrogen, and mineral sources), and the physical parameters of the fermentation process.[1][2] Critical physical parameters that require optimization include pH, temperature, dissolved oxygen levels, and agitation speed.[1][3][4]

Q2: My this compound production is inconsistent across different batches. What could be the cause?

Inconsistent production is a common challenge in fermentation. The root causes often lie in the variability of the inoculum quality, slight deviations in media preparation, or fluctuations in physical fermentation parameters.[1] Ensuring a consistent age and cell density of the seed culture is crucial.[4][5] It is also important to meticulously control the sterilization process of the media and the bioreactor to prevent contamination.

Q3: I am observing a high level of impurities during the purification of this compound. How can I improve the purity of my final product?

High impurity levels can stem from the fermentation process itself or from the degradation of the target molecule during extraction and purification.[6] Optimizing the fermentation medium and harvest time can reduce the production of related byproducts.[2] During downstream processing, employing orthogonal purification techniques, such as using different chromatography resins (e.g., ion exchange followed by reversed-phase), can effectively separate impurities.[7][8][9] It is also critical to ensure the stability of this compound by controlling temperature and pH throughout the purification process.[8]

Q4: What is a suitable starting point for developing a fermentation medium for a new Streptomyces strain producing this compound?

For a novel Streptomyces strain, a good starting point is to test established media for actinomycetes, such as ISP2 (International Streptomyces Project Medium 2) or Tryptone Soya Broth (TSB). Subsequently, a "one-factor-at-a-time" (OFAT) approach can be used to screen for optimal carbon and nitrogen sources.[2] Once key components are identified, statistical methods like Response Surface Methodology (RSM) can be employed for fine-tuning the concentrations to maximize yield.[3][5]

Troubleshooting Guides

Issue 1: Low or No this compound Yield

This is one of the most common challenges. The following guide provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low this compound Yield Detected check_strain 1. Verify Strain Integrity (Viability, Morphology, Purity) start->check_strain check_inoculum 2. Assess Inoculum Quality (Age, Density, Contamination) check_strain->check_inoculum Strain OK strain_issue Corrective Action: - Re-streak from stock - Perform QC checks check_strain->strain_issue check_media 3. Review Media Preparation (Component Quality, pH, Sterilization) check_inoculum->check_media Inoculum OK inoculum_issue Corrective Action: - Standardize seed culture protocol - Aseptic technique review check_inoculum->inoculum_issue check_fermentation 4. Analyze Fermentation Parameters (Temp, pH, DO, Agitation) check_media->check_fermentation Media OK media_issue Corrective Action: - Use high-purity components - Calibrate pH meter - Validate sterilization cycle check_media->media_issue optimize 5. Systematic Optimization Required check_fermentation->optimize Parameters OK fermentation_issue Corrective Action: - Calibrate probes (pH, DO) - Verify equipment function check_fermentation->fermentation_issue solution Yield Improved optimize->solution Implement Optimized Conditions

Caption: Troubleshooting Decision Tree for Low this compound Yield.

Detailed Steps:

  • Verify Strain Integrity:

    • Problem: The producing strain, Streptomyces leuserensis, may have lost its productivity due to genetic mutation or contamination.

    • Solution:

      • Perform a serial dilution and plate the culture to check for colony morphology and purity.

      • Initiate a new culture from a cryopreserved stock.

      • Use molecular biology techniques (e.g., PCR of a key biosynthetic gene) to confirm the strain's identity.

  • Assess Inoculum Quality:

    • Problem: An inconsistent or poor-quality inoculum will lead to variable fermentation outcomes.[5]

    • Solution:

      • Standardize the seed culture age (e.g., 72-96 hours).[4][5]

      • Ensure a consistent inoculum volume/density is used for each fermentation.

      • Microscopically examine the seed culture for contamination before inoculation.

  • Review Media and Fermentation Conditions:

    • Problem: Suboptimal media components or fermentation parameters can significantly limit production.[1][2]

    • Solution:

      • Systematically optimize media components. The table below shows an example of how different carbon sources can impact yield.

      • Calibrate all bioreactor probes (pH, Dissolved Oxygen) before each run.

      • Monitor and control key parameters throughout the fermentation process.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.5 ± 0.4150 ± 12
Soluble Starch7.2 ± 0.3210 ± 15
Glycerol9.1 ± 0.595 ± 8
Maltose6.8 ± 0.2180 ± 11

Data are representative and presented as mean ± standard deviation (n=3).

Issue 2: Difficulty in this compound Purification

Purification challenges often involve poor recovery, co-elution of impurities, or degradation of the product.[8][10]

Hypothetical this compound Purification Workflow

Purification_Workflow start Fermentation Broth centrifugation 1. Biomass Separation (Centrifugation/Filtration) start->centrifugation extraction 2. Supernatant Extraction (e.g., Ethyl Acetate) centrifugation->extraction concentration 3. Solvent Evaporation (Rotary Evaporator) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract silica_chrom 4. Silica Gel Chromatography (Fractionation) crude_extract->silica_chrom hplc_prep 5. Preparative HPLC (Final Polishing) silica_chrom->hplc_prep pure_product Pure this compound hplc_prep->pure_product

Caption: Standard Purification Workflow for a Microbial Metabolite.

Troubleshooting Steps:

  • Low Recovery After Extraction:

    • Problem: The solvent used may not be optimal for extracting this compound from the aqueous fermentation broth.

    • Solution:

      • Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, butanol).

      • Adjust the pH of the supernatant before extraction, as the charge state of this compound can significantly affect its solubility in organic solvents.

  • Co-elution of Impurities in Chromatography:

    • Problem: Impurities with similar physicochemical properties to this compound are difficult to separate.[7]

    • Solution:

      • Orthogonal Chromatography: Use multiple chromatography steps based on different separation principles. For example, if you are using reversed-phase HPLC (separating based on hydrophobicity), add a preceding ion-exchange chromatography step (separating based on charge).[8]

      • Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, and column chemistry to improve resolution.

Table 2: Comparison of HPLC Columns for this compound Purity

HPLC Column TypeMobile PhasePurity of this compound Peak
C18 (5 µm)Acetonitrile/Water Gradient92.5%
Phenyl-Hexyl (5 µm)Acetonitrile/Water Gradient96.8%
C8 (5 µm)Methanol/Water Gradient91.3%

Data are representative purity levels determined by peak area percentage.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces leuserensis
  • Aseptically transfer a 1 cm² agar plug from a mature (10-14 day old) plate of S. leuserensis into a 250 mL flask containing 50 mL of ISP2 medium.

  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 72-96 hours.

  • The resulting culture should be visually inspected for turbidity and lack of contamination before being used to inoculate the production fermenter.

Protocol 2: Production Scale Fermentation
  • Prepare the production medium (e.g., 20 g/L soluble starch, 15 g/L soybean meal, 2 g/L CaCO₃, pH adjusted to 7.0 before sterilization).[5]

  • Sterilize a 5 L bioreactor containing 3 L of the production medium.

  • Inoculate the bioreactor with a 5% (v/v) seed culture from Protocol 1.

  • Maintain the fermentation at 28°C with an agitation of 300 rpm.

  • Control the dissolved oxygen (DO) level above 30% by sparging sterile air. Maintain pH at 7.0 using automated addition of 1M NaOH or 1M HCl.

  • Ferment for 10-12 days.[5] Collect samples daily to monitor growth (biomass) and this compound production (via HPLC analysis).

Protocol 3: Extraction of Crude this compound
  • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

  • Transfer the supernatant to a separation funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate.

  • Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times.

  • Pool the organic layers and dry them over anhydrous sodium sulfate.

  • Concentrate the dried organic phase to dryness using a rotary evaporator at 40°C to obtain the crude extract.

Hypothetical Biosynthetic Pathway

A simplified, hypothetical biosynthetic pathway for this compound, assuming it is a polyketide, is presented below. Understanding the pathway can help in troubleshooting, for instance, by feeding precursors to potentially boost yield.

Biosynthetic_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclase Cyclase polyketide_chain->cyclase cyclized_intermediate Cyclized Intermediate cyclase->cyclized_intermediate tailoring_enzymes Tailoring Enzymes (e.g., Glycosyltransferase) cyclized_intermediate->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Hypothetical Polyketide Biosynthetic Pathway for this compound.

References

strategies to improve Leuseramycin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Leuseramycin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyether antibiotic produced by Streptomyces hygroscopicus.[1] Its chemical formula is C47H78O13, and it has a predicted XlogP of 6.8, indicating high lipophilicity.[2] This characteristic suggests that this compound is likely to have poor aqueous solubility, which can be a significant challenge for preparing stock solutions and performing various in vitro assays. Poor solubility can lead to inaccurate and unreliable experimental results due to precipitation of the compound in aqueous assay buffers.

Q2: What are the initial steps I should take to dissolve this compound?

For a highly lipophilic compound like this compound, it is recommended to start with a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common first choice. Other options include ethanol, methanol, or dimethylformamide (DMF). Subsequently, this stock solution can be diluted into the aqueous assay buffer. However, it's crucial to be aware of the final solvent concentration in the assay, as high concentrations can be toxic to cells or interfere with the assay components.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Increase the solvent concentration: You can try slightly increasing the final concentration of the organic solvent (e.g., DMSO) in your assay medium, but be mindful of its potential effects on your experimental system.[3]

  • Use a different solvent: Sometimes, switching to a different water-miscible organic solvent for the stock solution can improve solubility upon dilution.

  • Employ solubility enhancement techniques: If the above simple adjustments are insufficient, you may need to explore more advanced solubility enhancement strategies, which are detailed in the troubleshooting guide below.

Troubleshooting Guide: Strategies to Improve this compound Solubility

This guide provides a systematic approach to troubleshooting and improving the solubility of this compound for your in vitro experiments.

Problem 1: Difficulty in preparing a stable stock solution.

Cause: High lipophilicity of this compound.

Solutions:

  • Solvent Selection:

    • Recommendation: Start with 100% DMSO. If solubility is still an issue, consider other organic solvents such as DMF or N-methyl-2-pyrrolidone (NMP).

    • Protocol:

      • Weigh a small amount of this compound powder.

      • Add the selected solvent dropwise while vortexing until the compound is fully dissolved.

      • Visually inspect the solution for any undissolved particles.

      • If necessary, gentle warming (e.g., to 37°C) or sonication can be applied to aid dissolution.[3]

  • pH Adjustment (for compounds with ionizable groups):

    • Recommendation: Although the structure of this compound does not immediately suggest strongly ionizable groups, slight pH adjustments of the solvent system can sometimes influence solubility. This is a more advanced technique to be considered if simple solvent systems fail.

    • Protocol:

      • Prepare a solution of the compound in a suitable organic solvent.

      • Prepare a series of aqueous buffers with different pH values.

      • Attempt to dilute the stock solution into these buffers and observe solubility.

Problem 2: Precipitation of this compound in aqueous buffer during in vitro assays.

Cause: The aqueous environment of the assay buffer reduces the solubility of the lipophilic compound.

Solutions:

  • Co-solvents:

    • Description: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[4][5]

    • Common Co-solvents and Typical Concentrations:

Co-solventTypical Final Concentration in AssayConsiderations
DMSO0.1% - 1%Can have biological effects at higher concentrations.
Ethanol0.1% - 2%Can affect enzyme activity and cell viability.
Polyethylene Glycol (PEG) 300/4001% - 10%Generally well-tolerated by cells.
Propylene Glycol1% - 10%Can be a good alternative to PEGs.
  • Use of Surfactants:

    • Description: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7] This is more suitable for cell-free assays, as surfactants can be toxic to cells.

    • Common Surfactants:

      • Tween® 20

      • Tween® 80

      • Triton™ X-100

    • Experimental Protocol:

      • Prepare the assay buffer.

      • Add the surfactant to the buffer at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.01% - 0.1%.

      • Prepare the this compound stock solution.

      • Add the stock solution to the surfactant-containing buffer.

  • Complexation with Cyclodextrins:

    • Description: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][5][8]

    • Common Cyclodextrins:

      • β-Cyclodextrin (β-CD)

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Experimental Protocol (Kneading Method for Complex Preparation): [8]

      • Create a paste by mixing this compound and the chosen cyclodextrin (e.g., in a 1:1 or 1:2 molar ratio) with a small amount of a water-ethanol mixture (e.g., 70:30).[8]

      • Knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).

      • Dry the resulting product (e.g., in an oven at 40-50°C) until a constant weight is achieved.

      • The resulting powder is the this compound-cyclodextrin complex, which should exhibit improved aqueous solubility.

      • Attempt to dissolve this complex directly in the aqueous assay buffer.

Experimental Workflows and Diagrams

Below are diagrams illustrating the decision-making process and experimental workflows for improving this compound solubility.

Solubility_Troubleshooting_Workflow start Start: this compound Powder stock_prep Prepare Stock Solution (e.g., 100% DMSO) start->stock_prep dilution Dilute into Aqueous Assay Buffer stock_prep->dilution precipitates Precipitation Occurs? dilution->precipitates no_precipitate No Precipitation Proceed with Assay precipitates->no_precipitate No troubleshoot Troubleshoot Solubility precipitates->troubleshoot Yes cosolvent Option 1: Use Co-solvents (e.g., PEG, Propylene Glycol) troubleshoot->cosolvent surfactant Option 2: Use Surfactants (for cell-free assays) troubleshoot->surfactant cyclodextrin Option 3: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin

Caption: Decision workflow for addressing this compound solubility issues.

Cyclodextrin_Complexation_Workflow start Start: this compound & Cyclodextrin mix Mix this compound and Cyclodextrin (e.g., 1:1 molar ratio) start->mix add_solvent Add Water-Ethanol Mixture to form a paste mix->add_solvent knead Knead for 30-60 minutes add_solvent->knead dry Dry the product knead->dry complex This compound-Cyclodextrin Complex (Powder) dry->complex dissolve Dissolve in Aqueous Buffer complex->dissolve end Use in Assay dissolve->end

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

References

Technical Support Center: Streptomyces hygroscopicus Culture Management

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Streptomyces hygroscopicus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and prevent contamination in your cultures.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of contamination in my liquid Streptomyces hygroscopicus culture?

A1: Early detection of contamination is crucial. Key visual cues include:

  • Unexpected Turbidity: A rapid increase in cloudiness of the culture medium, often within 24-48 hours, can indicate bacterial contamination. S. hygroscopicus typically grows as pellets or filamentous clumps, not uniform turbidity.[1]

  • Color Change of Medium: A sudden shift in the pH of the medium, often indicated by a color change (e.g., phenol red indicator turning yellow), suggests the presence of rapidly growing bacteria that are altering the medium's acidity.[2]

  • Surface Growth or Film: The appearance of a film or pellicle on the surface of the liquid culture can be a sign of aerobic bacterial or fungal contamination.

  • Unusual Odors: Foul or unusual odors emanating from the culture can be indicative of contamination.

  • Clumps or Floating Particles: While Streptomyces grows in clumps, fuzzy, cotton-like masses are characteristic of fungal contamination.

Q2: My solid agar plate with Streptomyces hygroscopicus shows unusual colonies. How can I differentiate contamination from normal growth?

A2: On solid media, Streptomyces hygroscopicus colonies have a distinct appearance. They are typically dry, chalky, and may have a pigmented, earthy scent. Contaminants will present differently:

  • Bacterial Contaminants: Often appear as shiny, mucoid, or slimy colonies that may spread rapidly across the agar surface. They typically lack the filamentous appearance of Streptomyces.

  • Fungal (Mold) Contaminants: Usually present as fuzzy, filamentous colonies, often with a white, green, black, or blue appearance due to sporulation.[2][3]

  • Yeast Contaminants: Typically form creamy, opaque colonies that resemble those of bacteria but may have a characteristic "yeasty" smell.

Q3: Why is my Streptomyces hygroscopicus culture being outcompeted by contaminants so easily?

A3: The primary reason is the difference in growth rates. Streptomyces hygroscopicus has a relatively slow doubling time compared to many common laboratory contaminants. This means that even a small initial number of contaminating organisms can quickly overwhelm the culture.[4][5]

Troubleshooting Guides

Problem 1: My liquid culture has become cloudy and the pH has dropped overnight.

This is a classic sign of bacterial contamination. The rapid growth of bacteria leads to increased turbidity and the production of acidic byproducts.

Diagnostic Workflow

start Cloudy Culture & pH Drop Observed microscopy Perform Gram Stain & Phase-Contrast Microscopy start->microscopy Immediate Action streak Streak Culture onto Nutrient Agar Plate start->streak identify_bac Identify Bacterial Contaminant (e.g., Bacillus, E. coli) microscopy->identify_bac Non-filamentous Gram+ or Gram- identify_strep Confirm Presence of Filamentous Gram+ Rods (Streptomyces) microscopy->identify_strep Filamentous Gram+ incubate Incubate Plate at 37°C streak->incubate observe Observe Colony Morphology incubate->observe observe->identify_bac discard Discard Contaminated Culture identify_bac->discard review Review Aseptic Technique discard->review

Caption: Diagram of the diagnostic workflow for suspected bacterial contamination.
Resolution

Unfortunately, once a liquid culture is heavily contaminated with bacteria, it is often best to discard it and start a new culture from a clean stock. Autoclave the contaminated culture before disposal to prevent further spread.[6]

Prevention
  • Strict Aseptic Technique: Ensure all manipulations are performed in a laminar flow hood. Sterilize all media and equipment properly.

  • Use of Selective Antibiotics: If contamination is a recurring issue, consider adding a low concentration of an antibiotic to which your S. hygroscopicus strain is resistant but common contaminants are susceptible.

Problem 2: I see fuzzy, cotton-like balls in my liquid culture and on my agar plates.

This is indicative of fungal contamination.

Diagnostic Workflow

start Fuzzy Growth Observed microscopy Perform Lactophenol Cotton Blue Stain & Microscopy start->microscopy Immediate Action streak Streak onto Sabouraud Dextrose Agar (SDA) start->streak observe Observe Fungal Morphology (Hyphae, Spores) microscopy->observe incubate Incubate at 25-30°C streak->incubate incubate->observe discard Discard Contaminated Culture observe->discard review Review Lab Environment & Technique discard->review

Caption: Diagram of the diagnostic workflow for suspected fungal contamination.
Resolution

Similar to bacterial contamination, it is highly recommended to discard fungal-contaminated cultures. Fungal spores can easily become airborne and contaminate other experiments and lab equipment.

Prevention
  • Environmental Control: Regularly clean and disinfect incubators, shakers, and the general laboratory area to reduce airborne fungal spores.

  • Use of Antifungal Agents: Incorporate an antifungal agent like cycloheximide into your agar medium during the isolation or purification of Streptomyces hygroscopicus. Be aware of the appropriate concentration to avoid inhibiting your target organism.

Data Presentation

Table 1: Comparative Growth Rates of Streptomyces hygroscopicus and Common Contaminants

OrganismTypeTypical Doubling Time (Optimal Conditions)
Streptomyces hygroscopicus Gram-positive bacterium (Actinomycete) 4 - 6 hours [5]
Escherichia coliGram-negative bacterium~20 minutes[4][7]
Bacillus subtilisGram-positive bacterium~20 - 30 minutes[8][9]
Aspergillus nigerFungus (Mold)Slower than bacteria, can sporulate in a few days[10]
Penicillium chrysogenumFungus (Mold)Slower than bacteria, log phase can be from day 8-15[11]

Table 2: Antibiotic Selection Guide for Contamination Control

AntibioticTarget OrganismTypical Working ConcentrationNotes
Nalidixic Acid Gram-negative bacteria10 - 25 µg/mL[2][12]Effective in suppressing many common bacterial contaminants during the isolation of Streptomyces.
Cycloheximide Fungi (Eukaryotes)25 - 50 µg/mL[8][12]Inhibits protein synthesis in eukaryotes, effectively controlling fungal growth.
Kanamycin Broad-spectrum (Bacteria)Varies (determine MIC for your S. hygroscopicus strain)S. hygroscopicus has shown susceptibility to kanamycin. Use with caution and after determining the MIC.
Gentamicin Broad-spectrum (Bacteria)Varies (determine MIC for your S. hygroscopicus strain)S. hygroscopicus has shown susceptibility to gentamicin. Use with caution and after determining the MIC.

Note: Always determine the Minimum Inhibitory Concentration (MIC) of any antibiotic for your specific Streptomyces hygroscopicus strain before use to ensure it is not inhibited.

Experimental Protocols

Protocol 1: Gram Staining for Bacterial Identification

This protocol helps differentiate between Gram-positive (Streptomyces and some contaminants) and Gram-negative bacteria.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining rack

  • Crystal violet

  • Gram's iodine

  • Decolorizer (e.g., 95% ethanol)

  • Safranin

  • Immersion oil

  • Microscope with 100x oil immersion objective

Procedure:

  • Prepare a thin smear of your culture on a clean microscope slide.

  • Allow the smear to air dry completely.

  • Heat-fix the smear by passing it through the flame of a Bunsen burner three to four times.[10]

  • Flood the slide with crystal violet and let it stand for 1 minute.

  • Gently rinse the slide with water.

  • Flood the slide with Gram's iodine and let it stand for 1 minute.[10]

  • Rinse the slide with water.

  • Decolorize with 95% ethanol by adding it dropwise until the runoff is clear (usually 10-20 seconds).[13]

  • Immediately rinse with water to stop the decolorization process.

  • Counterstain with safranin for 30-60 seconds.

  • Rinse with water and blot dry.

  • Examine under oil immersion. Streptomyces hygroscopicus will appear as Gram-positive (purple), filamentous rods.

Protocol 2: Molecular Identification of Contaminants

A. Bacterial Contaminant Identification (16S rRNA Sequencing)

1. DNA Extraction:

  • Use a suitable commercial kit or a standard enzymatic lysis protocol for Gram-positive bacteria. Lysozyme treatment is often necessary.

2. PCR Amplification:

  • Primers: Use universal 16S rRNA primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

  • PCR Reaction Mix (50 µL):

    • 10x PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Taq DNA Polymerase: 0.5 µL

    • Template DNA: 1-2 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute 30 seconds

    • Final extension: 72°C for 10 minutes[14]

3. Sequencing and Analysis:

  • Purify the PCR product and send for Sanger sequencing.

  • Use BLASTn against the NCBI 16S ribosomal RNA database to identify the contaminant.

B. Fungal Contaminant Identification (ITS Sequencing)

1. DNA Extraction:

  • Use a fungal DNA extraction kit that includes mechanical disruption (e.g., bead beating) to break the tough fungal cell walls.

2. PCR Amplification:

  • Primers: Use fungal-specific ITS primers such as ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3').[6]

  • PCR Reaction Mix and Cycling Conditions: Similar to the 16S rRNA protocol, but you may need to optimize the annealing temperature. A starting point of 56°C is recommended.[15]

3. Sequencing and Analysis:

  • Purify the PCR product and send for Sanger sequencing.

  • Use BLASTn against the NCBI ITS database to identify the fungal contaminant.

Visualization of Workflows

General Contamination Prevention Workflow cluster_prep Preparation cluster_handling Culture Handling cluster_monitoring Monitoring cluster_outcome Outcome media_prep Prepare & Sterilize Media and Reagents aseptic_tech Strict Aseptic Technique in Laminar Flow Hood media_prep->aseptic_tech equipment_prep Sterilize Glassware & Equipment equipment_prep->aseptic_tech inoculation Inoculate Culture from Verified Pure Stock aseptic_tech->inoculation incubation Incubate at Optimal Conditions for S. hygroscopicus inoculation->incubation daily_check Daily Visual Inspection incubation->daily_check micro_check Periodic Microscopic Examination daily_check->micro_check healthy_culture Healthy Culture micro_check->healthy_culture

Caption: A workflow illustrating preventative measures for contamination control.

References

Technical Support Center: Leuseramycin and Polyether Antibiotic Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Leuseramycin and other polyether antibiotics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address potential degradation issues during your experiments.

Important Note: Specific degradation studies on this compound are not extensively available in public literature. The information provided here is based on the general chemical properties of polyether antibiotics and common degradation pathways observed for this class of compounds. Experimental validation for this compound is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of antibiotics does it belong?

This compound is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It belongs to the class of ionophorous antibiotics, which are characterized by their ability to transport ions across cell membranes.[1][2] Its chemical formula is C47H78O13 and it is structurally similar to dianemycin.[1][3][4] this compound exhibits activity against Gram-positive bacteria, as well as some phytopathogenic fungi and protozoa.[1][2]

Q2: What are the likely degradation pathways for a polyether antibiotic like this compound?

While specific data for this compound is limited, polyether antibiotics are generally susceptible to three main degradation pathways:

  • Hydrolysis: The ether linkages and any ester groups present in the molecule can be susceptible to cleavage in the presence of water, especially at non-neutral pH (acidic or alkaline conditions).[5][6]

  • Oxidation: The complex polyether structure can be sensitive to oxidative degradation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can provide the energy to initiate degradation reactions.[5][6]

Q3: What are the common signs of this compound degradation?

Degradation of your this compound sample may be indicated by:

  • A decrease in biological activity or potency in your assays.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

  • A change in the physical appearance of the sample, such as color change or precipitation.

  • A shift in the pH of your stock solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides steps to mitigate the degradation of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in stored stock solutions. Hydrolysis or oxidation over time.Prepare fresh stock solutions more frequently. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at or below -20°C. Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing and freezing.
Appearance of unknown peaks in HPLC analysis after sample preparation. Degradation during sample processing (e.g., exposure to incompatible solvents, extreme pH, or high temperatures).Ensure all solvents are of high purity and degassed. Avoid acidic or basic conditions unless absolutely necessary for your experimental protocol. Protect your samples from light by using amber vials or covering them with foil. Perform sample preparation steps on ice or at a controlled, low temperature.
Inconsistent results between experimental replicates. Inconsistent handling and storage of this compound. Photodegradation during the experiment.Standardize your protocol for handling this compound, including the time it is left at room temperature and exposed to light. Use low-light conditions for setting up experiments whenever possible.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol provides a general guideline for preparing and storing this compound to minimize degradation.

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount in a controlled environment with low humidity.

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experimental needs (e.g., DMSO, ethanol). Ensure the solvent is compatible with your downstream application.

  • Dissolution: Dissolve the this compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication in a water bath may be used to aid dissolution. Avoid excessive heating.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. For long-term storage, purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing. Store the aliquots at ≤ -20°C.

  • Usage: When ready to use, thaw an aliquot at room temperature, protected from light. Avoid repeated freeze-thaw cycles of the same aliquot.

Visualizing Degradation and Prevention Strategies

Diagram 1: Potential Degradation Pathways for Polyether Antibiotics

cluster_factors Degradation Factors This compound This compound (Polyether Antibiotic) Degradation Degradation Products This compound->Degradation leads to Hydrolysis Hydrolysis (Water, pH) Hydrolysis->this compound Oxidation Oxidation (Oxygen, Light) Oxidation->this compound Photodegradation Photodegradation (UV Light) Photodegradation->this compound

Caption: Factors leading to the degradation of polyether antibiotics.

Diagram 2: Experimental Workflow to Minimize Degradation

start Start: Solid this compound weigh 1. Weighing (Room Temp, Low Humidity) start->weigh dissolve 2. Dissolution (Anhydrous Solvent) weigh->dissolve aliquot 3. Aliquoting (Single-Use, Amber Vials) dissolve->aliquot store 4. Storage (≤ -20°C, Inert Gas) aliquot->store use 5. Experimental Use (Thaw Once, Protect from Light) store->use end End: Experiment use->end

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Enhancing the Antibacterial Activity of Leuseramycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antibacterial activity of Leuseramycin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the known antibacterial spectrum of the parent this compound?

This compound is a polyether antibiotic that is reported to be active against Gram-positive bacteria.[1] It has also shown activity against some phytopathogenic fungi and certain protozoa.[1]

Q2: My novel this compound derivative shows decreased or no antibacterial activity compared to the parent compound. What are the potential reasons?

Several factors could contribute to a loss of activity:

  • Disruption of the Core Pharmacophore: The modification may have altered a crucial part of the molecule responsible for its interaction with the bacterial target. For many antibiotics, the core structure is essential for activity.

  • Steric Hindrance: The newly added chemical group might be sterically hindering the molecule from binding to its target site.

  • Altered Physicochemical Properties: Changes in properties like solubility, lipophilicity, or polarity can affect the compound's ability to penetrate the bacterial cell wall and membrane.

  • Instability of the Derivative: The new derivative may be less stable than the parent compound under experimental conditions, leading to degradation.

Q3: How can I overcome common bacterial resistance mechanisms when designing new this compound derivatives?

Bacteria employ several mechanisms to resist antibiotics.[2][3] Understanding these can guide the design of more effective derivatives:

  • Efflux Pump Inhibition: Some bacteria use efflux pumps to actively remove antibiotics from the cell.[2] Designing derivatives that are poor substrates for these pumps or co-administering the derivative with an efflux pump inhibitor could enhance activity.

  • Modification of the Drug Target: Bacteria can alter the antibiotic's target site to reduce binding affinity.[2] Derivatives that can bind to the modified target or have a different mechanism of action entirely would be advantageous.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.[2][3] Designing derivatives that are resistant to these enzymatic modifications is a key strategy. For example, adding chemical groups that shield the susceptible part of the molecule.

Q4: What are some general strategies to enhance the antibacterial activity of polyether or macrolide-like compounds?

While specific research on this compound is limited, strategies for similar classes of antibiotics can be informative:

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a series of derivatives with modifications at different positions can help identify which parts of the molecule are critical for activity and which can be modified to improve potency.[4][5]

  • Improving Cell Penetration: For Gram-negative bacteria, the outer membrane is a significant barrier. Modifications that increase the compound's ability to cross this membrane, such as adding cationic groups, can enhance activity.

  • Combination Therapy: Using the this compound derivative in combination with other antibiotics can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities.[6]

Troubleshooting Guides

Problem 1: Difficulty in synthesizing or purifying this compound derivatives.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction progress and identify potential side products.

    • Protecting Groups: The complex structure of this compound may have multiple reactive sites. The use of appropriate protecting groups can prevent unwanted side reactions.

    • Purification Strategy: A multi-step purification process involving different chromatography techniques (e.g., column chromatography followed by preparative HPLC) may be necessary to achieve high purity.

    • Characterization: Thoroughly characterize the final compound using techniques like NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Problem 2: Inconsistent results in antibacterial activity assays (e.g., Minimum Inhibitory Concentration - MIC).

  • Troubleshooting Steps:

    • Standardized Inoculum: Ensure a standardized bacterial inoculum size is used for each experiment, as variations can significantly affect MIC values.

    • Solvent Effects: Confirm that the solvent used to dissolve the derivative (e.g., DMSO) does not have intrinsic antibacterial activity at the concentrations used and does not interfere with the assay.

    • Compound Stability: Assess the stability of the derivative in the assay medium over the incubation period. Degradation can lead to an overestimation of the MIC.

    • Positive and Negative Controls: Always include a known susceptible bacterial strain, a known resistant strain, and a standard antibiotic as controls to validate the assay's performance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

Note: As specific data for this compound derivatives is not widely available in the provided search results, the following tables are illustrative examples based on common practices in antibiotic development for other classes of compounds.

Table 1: Example MIC Data for Hypothetical this compound Derivatives against Staphylococcus aureus

CompoundModificationMIC (µg/mL)
This compound (Parent)-1.0
Derivative AC-8 Ester Modification0.5
Derivative BDithiolanone Moiety Modification2.0
Derivative CC-8 Thioester Modification0.25
Derivative DDesosamine Ring Truncation> 64

Table 2: Example Structure-Activity Relationship (SAR) Summary

Position of ModificationType of ModificationEffect on Antibacterial Activity
C-8Addition of lipophilic esterIncreased activity
Dithiolanone MoietyRing openingDecreased activity
Sugar MoietiesRemoval or alterationGenerally decreased activity

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis & Iteration start This compound Parent Compound synthesis Chemical Modification start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination characterization->mic_testing spectrum_testing Broad-Spectrum Analysis mic_testing->spectrum_testing resistance_testing Testing against Resistant Strains mic_testing->resistance_testing sar_analysis SAR Analysis spectrum_testing->sar_analysis resistance_testing->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Improvement next_gen Design Next-Generation Derivatives lead_optimization->next_gen Iterative Improvement next_gen->synthesis Iterative Improvement

Caption: Workflow for the development and testing of novel this compound derivatives.

resistance_mechanisms cluster_mechanisms Bacterial Resistance Mechanisms antibiotic This compound Derivative bacterium Bacterial Cell antibiotic->bacterium Entry efflux Efflux Pumps (Active Removal) bacterium->efflux Expulsion target_mod Target Modification (Reduced Binding) bacterium->target_mod inactivation Enzymatic Inactivation (Drug Destruction) bacterium->inactivation

Caption: Common mechanisms of bacterial resistance to antibiotics.

References

dealing with Leuseramycin resistance in bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leuseramycin and encountering bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] Structurally similar to dianemycin, its primary mechanism of action is the disruption of ion gradients across the cell membranes of susceptible bacteria.[1][2] this compound is a lipid-soluble molecule that can insert into the bacterial cell membrane.[1][3] It functions by binding cations, such as potassium (K+), and transporting them across the membrane, dissipating the essential electrochemical potential required for vital cellular processes and ultimately leading to cell death.[2][4]

Q2: Which types of bacteria are susceptible to this compound?

A2: this compound is primarily effective against Gram-positive bacteria.[1] Gram-negative bacteria are generally resistant because their outer membrane is impermeable to large, hydrophobic molecules like this compound, preventing the antibiotic from reaching its target, the inner cell membrane.[1][3]

Q3: My Gram-positive bacterial culture, which was previously sensitive to this compound, is now showing resistance. What are the possible mechanisms?

A3: Acquired resistance to ionophore antibiotics like this compound in Gram-positive bacteria can occur through several mechanisms:

  • Alteration of the Cell Membrane: The bacteria may have modified the composition of their cell membrane phospholipids. Changes in the lipid head groups or acyl chain composition can hinder the insertion of this compound into the membrane, reducing its efficacy.[5][6]

  • Active Efflux Pumps: The resistant strain may have acquired or upregulated genes encoding for efflux pumps.[7][8] These are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching a bactericidal concentration.[9][10]

  • Biofilm Formation: Bacteria within a biofilm can exhibit increased resistance to antibiotics due to the protective extracellular matrix, which can limit drug penetration.

Q4: Are there known genes associated with this compound resistance?

A4: Currently, there are no specific genes that have been exclusively identified and characterized for this compound resistance. However, resistance is likely to be associated with genes involved in the general mechanisms described above, such as genes encoding for multidrug resistance efflux pumps (e.g., from the ABC or MFS superfamilies) or enzymes involved in cell membrane lipid metabolism.[9][11]

Troubleshooting Guides

Issue 1: Unexpectedly High Minimum Inhibitory Concentration (MIC) for a Gram-Positive Strain

If you observe a significant increase in the MIC of this compound for a bacterial strain that was previously susceptible, consider the following troubleshooting steps.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Development of Resistance Perform sub-culturing of the resistant strain on antibiotic-free media for several generations and then re-determine the MIC.If the resistance is unstable (e.g., plasmid-mediated), the MIC may decrease. Stable resistance suggests chromosomal mutations.
Screen for the presence of efflux pump activity using an efflux pump inhibitor (EPI).A significant decrease in the MIC in the presence of an EPI suggests that efflux is a mechanism of resistance.
Analyze the cell membrane lipid profile of the resistant strain and compare it to the susceptible parent strain.Differences in the types or ratios of phospholipids may indicate membrane modification as a resistance mechanism.
Experimental Error Verify the concentration and purity of the this compound stock solution.An incorrect stock concentration will lead to inaccurate MIC values.
Ensure proper inoculation density and incubation conditions as per the standardized protocol.Variations in experimental parameters can affect bacterial growth and apparent susceptibility.

Hypothetical MIC Data for Staphylococcus aureus

StrainThis compound MIC (µg/mL)This compound + EPI MIC (µg/mL)
ATCC 29213 (Susceptible)11
Clinical Isolate 1 (Resistant)324
Clinical Isolate 2 (Resistant)1616

This table illustrates a scenario where Clinical Isolate 1's resistance is likely mediated by an efflux pump, while Clinical Isolate 2's resistance is due to a different mechanism.

Issue 2: this compound Appears Ineffective Against a Known Gram-Positive Pathogen

If this compound is not inhibiting the growth of a Gram-positive bacterium as expected, follow these steps to diagnose the problem.

Logical Flow for Troubleshooting Ineffectiveness

start This compound Ineffective check_purity Verify this compound Purity and Concentration start->check_purity check_strain Confirm Bacterial Strain Identity and Purity check_purity->check_strain Purity OK check_protocol Review Experimental Protocol (Media, Inoculum, Incubation) check_strain->check_protocol Strain OK is_resistant Is the Strain Genuinely Resistant? check_protocol->is_resistant Protocol OK investigate_resistance Investigate Resistance Mechanism (Efflux, Membrane) is_resistant->investigate_resistance Yes consult Consult Literature for Known Resistance in this Species investigate_resistance->consult

Caption: Troubleshooting workflow for this compound ineffectiveness.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions: Create a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, for a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Screening for Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)

Materials:

  • This compound

  • A known broad-spectrum EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

  • Susceptible and resistant bacterial strains

  • Materials for MIC determination (as above)

Procedure:

  • Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to identify a concentration that does not inhibit bacterial growth.

  • Perform Checkerboard Assay: Set up a 96-well plate with two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of the EPI along the y-axis.

  • Inoculate and Incubate: Inoculate with the resistant bacterial strain and incubate as for a standard MIC assay.

  • Analyze Results: A four-fold or greater decrease in the MIC of this compound in the presence of the sub-inhibitory concentration of the EPI is indicative of efflux pump activity being a mechanism of resistance.

Signaling Pathways and Mechanisms

This compound's Mechanism of Action and Resistance Pathways

The following diagram illustrates the mechanism of action of this compound and the potential pathways of bacterial resistance.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_resistance Resistance Mechanisms Leuseramycin_out This compound Leuseramycin_in This compound Leuseramycin_out->Leuseramycin_in Inserts into membrane K_ion_out K+ cell_death Cell Death K_ion_out->cell_death Disrupts ion gradient mem_node K_ion_in K+ K_ion_in->K_ion_out Transports K+ out Leuseramycin_in->K_ion_in Binds K+ efflux_pump Efflux Pump Leuseramycin_in->efflux_pump Substrate efflux_pump->Leuseramycin_out Pumps out membrane_mod Membrane Modification membrane_mod->Leuseramycin_out

Caption: this compound action and resistance mechanisms.

References

improving the stability of Leuseramycin in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability of Leuseramycin is limited. The following guidance is based on the general properties of polyether and macrolide antibiotics. Researchers should perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors:

  • Poor Solubility: this compound, like many macrolides, may have limited aqueous solubility. Ensure you are using a suitable solvent and that the concentration is not above its solubility limit.

  • pH Shift: The solubility of macrolide antibiotics is often pH-dependent. A change in the pH of your solution could cause the compound to precipitate. Erythromycin's solubility, for instance, decreases with increasing pH above neutrality.[1]

  • Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared at a higher temperature and then cooled, precipitation might occur.

Troubleshooting:

  • Verify the recommended solvent for this compound. If using an aqueous buffer, consider the addition of a co-solvent like DMSO or ethanol, if compatible with your experiment.

  • Check the pH of your solution and adjust if necessary. Macrolides are generally more stable in slightly alkaline conditions.[2]

  • If precipitation occurs after storage at a lower temperature, gently warm the solution and sonicate to try and redissolve the compound.

Q2: I suspect my this compound is degrading in solution. What are the common causes of degradation?

A2: Degradation of this compound in solution is likely influenced by factors common to macrolide antibiotics:

  • Acidic pH: Macrolides are known to be unstable in acidic conditions.[1][3][4] For example, erythromycin undergoes rapid degradation at low pH.[3][4]

  • Elevated Temperature: Higher temperatures can accelerate the rate of chemical degradation.[5]

  • Light Exposure: Photodegradation can be a concern for some antibiotics. It is advisable to protect this compound solutions from light.

  • Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to degradation.

Troubleshooting:

  • Prepare solutions in a buffer with a pH that favors stability (typically neutral to slightly alkaline for macrolides).

  • Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage.

Q3: How can I improve the stability of this compound in my experimental solutions?

A3: To enhance the stability of this compound in solution, consider the following strategies:

  • pH Control: Use a buffered system to maintain an optimal pH. For tylosin, another macrolide, stability is highest around pH 3.5 and 9.0.[5] The optimal pH for this compound should be determined experimentally.

  • Use of Stabilizers: The addition of certain excipients can improve stability. For example, antioxidants can prevent oxidative degradation.

  • Formulation Strategies: For longer-term stability, formulation approaches like microencapsulation or the use of cyclodextrin complexes can be explored to protect the antibiotic from degradation.

  • Solvent Selection: The choice of solvent can significantly impact stability. Non-aqueous or mixed-solvent systems may offer better stability than purely aqueous solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced biological activity of this compound solution over time. Degradation due to improper storage conditions (pH, temperature, light).Prepare fresh solutions. Store stock solutions in small aliquots at -20°C or -80°C, protected from light. Perform a stability study to determine optimal storage conditions.
Inconsistent experimental results between different batches of this compound solution. Incomplete dissolution or precipitation of this compound. Degradation during solution preparation or storage.Ensure complete dissolution of this compound using sonication if necessary. Visually inspect for any precipitate before use. Prepare fresh solutions for each experiment or use aliquots from a single, validated stock.
Color change in the this compound solution. Oxidative degradation or other chemical reactions.Discard the solution. When preparing new solutions, consider using de-gassed solvents and storing under an inert atmosphere.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., phosphate, acetate)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Light chamber (optional, for photostability testing)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

3. Preparation of Stability Samples:

  • Dilute the stock solution with different buffers to achieve the desired final concentration for stability testing.

  • Prepare separate samples for each condition to be tested (e.g., different pH values, temperatures, and light exposure).

4. Incubation:

  • Store the prepared samples under the defined conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to light).

5. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each sample.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining. A typical HPLC method for macrolides might involve a C18 column and a mobile phase of acetonitrile and a phosphate buffer.[6][7]

  • Monitor for the appearance of new peaks, which may indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Factors Potentially Affecting the Stability of this compound in Solution (based on general macrolide properties)

FactorConditionExpected Impact on StabilityRationale
pH Acidic (pH < 6)LowMacrolides are susceptible to acid-catalyzed hydrolysis.[3][4]
Neutral (pH 7)ModerateGenerally more stable than in acidic conditions.
Alkaline (pH > 8)HighMany macrolides exhibit good stability in slightly alkaline solutions.[2]
Temperature Low (4°C, -20°C)HighReduces the rate of chemical degradation.[5]
Ambient (25°C)ModerateDegradation may occur over time.
Elevated (≥ 40°C)LowSignificantly accelerates degradation.[5]
Solvent Aqueous BufferVariableStability is highly dependent on pH.
Organic (DMSO, Ethanol)HighOften provides better stability for initial stock solutions.
Light Exposed to UV/Visible LightPotentially LowPhotodegradation is a possible degradation pathway for some antibiotics.
Protected from LightHighMinimizes the risk of photodegradation.
Atmosphere Air (Oxygen)Potentially Moderate to LowRisk of oxidative degradation.
Inert (Nitrogen, Argon)HighProtects against oxidation.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Concentrated This compound Stock samples Prepare Stability Samples (Varying pH, Temp, Light) stock->samples Dilute incubate Incubate Samples under Defined Conditions samples->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot Sampling hplc HPLC Analysis aliquot->hplc data Data Analysis & Kinetic Modeling hplc->data Hypothetical_Macrolide_Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound (Intact Molecule) Hydrolysis Hydrolysis (e.g., Acid-catalyzed) This compound->Hydrolysis Low pH Oxidation Oxidation This compound->Oxidation Oxygen Photodegradation Photodegradation This compound->Photodegradation Light Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

References

Validation & Comparative

A Comparative Guide to Leuseramycin and Dianemycin: Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polyether ionophore antibiotics, Leuseramycin and Dianemycin. We delve into their structural nuances, functional activities, and present available experimental data to offer a clear, objective analysis for research and development applications.

Structural Comparison: A Subtle Yet Significant Difference

This compound and Dianemycin are closely related polyether antibiotics, both produced by species of Streptomyces. Their core structure is largely identical, featuring a complex array of cyclic ethers. The primary structural distinction lies in a single functional group: this compound possesses a methyl group at a key position where Dianemycin has a hydroxymethyl group.[1] This seemingly minor difference in their chemical architecture can influence their biological activity and physical properties.

FeatureThis compoundDianemycin
Molecular Formula C47H78O13C47H78O14
Key Structural Difference Methyl groupHydroxymethyl group
Producing Organism Streptomyces hygroscopicus[1]Streptomyces hygroscopicus

Functional Comparison: A Spectrum of Biological Activities

Both this compound and Dianemycin exhibit potent activity against Gram-positive bacteria.[1] Their primary mechanism of action is as ionophores, disrupting the crucial ion gradients across bacterial cell membranes, which ultimately leads to cell death. Beyond their antibacterial properties, Dianemycin has been reported to possess a broader range of biological activities.

Biological ActivityThis compoundDianemycin
Antibacterial (Gram-positive) Yes[1]Yes
Antifungal Yes (against some phytopathogenic fungi)[1]Information not available
Antiprotozoal Yes[1]Yes (Anticoccidial)[2][3]
Antiviral Information not availableYes[4]
Insecticidal Information not availableYes[4]
Anti-inflammatory Information not availableYes
Antibacterial Activity

Both compounds are effective against a range of Gram-positive bacteria. While direct comparative studies with extensive quantitative data are limited, the available information suggests that both are potent antibacterial agents. The minimal inhibitory concentration (MIC) is a key metric for quantifying antibacterial potency.

Further research is needed to provide a side-by-side comparison of MIC values against a standardized panel of bacterial strains.

Antiviral Activity of Dianemycin

Dianemycin has demonstrated notable antiviral activity, particularly against the Zika virus.[4] Its mechanism in this context is believed to involve the inhibition of viral entry into host cells.[4]

Anticoccidial Activity of Dianemycin

Dianemycin has shown efficacy against Eimeria species, the protozoan parasites responsible for coccidiosis in poultry.[2][3] This has led to its investigation as a potential veterinary therapeutic.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key assays used to evaluate the activities of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial dilutions of this compound/Dianemycin in microtiter plate wells. i1 Inoculate each well with the bacterial suspension. p1->i1 Add inoculum p2 Prepare a standardized inoculum of the target bacterium (e.g., 5 x 10^5 CFU/mL). p2->i1 i2 Incubate the plate at 37°C for 18-24 hours. i1->i2 Incubate a1 Visually inspect for turbidity (bacterial growth). i2->a1 Observe a2 Determine the MIC: the lowest concentration with no visible growth. a1->a2 Interpret

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Assay: Plaque Reduction Assay

This assay is commonly used to quantify the effect of a compound on viral infectivity.

Experimental Workflow for Plaque Reduction Assay:

Plaque_Assay_Workflow cluster_cell_prep Cell Culture cluster_infection Infection cluster_incubation_overlay Incubation & Overlay cluster_staining_analysis Staining & Analysis c1 Seed host cells in well plates to form a confluent monolayer. inf2 Infect the cell monolayer with the virus-compound mixture. c1->inf2 inf1 Pre-incubate virus with serial dilutions of the test compound (e.g., Dianemycin). inf1->inf2 inc1 Incubate to allow viral entry. inf2->inc1 inc2 Remove inoculum and add an overlay medium (e.g., agar) to restrict virus spread. inc1->inc2 inc3 Incubate for several days to allow plaque formation. inc2->inc3 s1 Fix and stain the cells (e.g., with crystal violet). inc3->s1 s2 Count the number of plaques in each well. s1->s2 s3 Calculate the percentage of plaque reduction compared to the untreated control. s2->s3

Caption: Workflow for a Plaque Reduction Assay to assess antiviral activity.

Mechanism of Action: Ionophore Activity

The primary mechanism of action for both this compound and Dianemycin is their function as ionophores. They are capable of forming lipid-soluble complexes with cations (like K+, Na+, and Ca2+) and transporting them across biological membranes, disrupting the essential electrochemical gradients that cells maintain for survival.

Signaling Pathway: Disruption of Ion Homeostasis

Ionophore_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Ionophore This compound / Dianemycin Complex Ionophore-Cation Complex Ionophore->Complex Cation_out Cation (e.g., K+) (High Concentration) Cation_out->Complex Binding Cation_in Cation (e.g., K+) (Low Concentration) Disruption Disruption of Ion Gradient Cation_in->Disruption Complex->Cation_in Transport Membrane_Depol Membrane Depolarization Disruption->Membrane_Depol ATP_Depletion ATP Depletion Disruption->ATP_Depletion Cell_Death Cell Death Membrane_Depol->Cell_Death ATP_Depletion->Cell_Death

Caption: Ionophore mechanism of action leading to bacterial cell death.

Conclusion and Future Directions

This compound and Dianemycin are potent polyether ionophore antibiotics with significant antibacterial activity. The minor structural difference between them—a methyl versus a hydroxymethyl group—may account for the broader spectrum of activity observed for Dianemycin, which includes antiviral, insecticidal, and anticoccidial properties.

For drug development professionals, Dianemycin may represent a more versatile lead compound due to its multiple activities. However, further research is imperative. Specifically, head-to-head comparative studies are needed to quantify the relative potencies of this compound and Dianemycin against a wide range of microbial and viral targets. Detailed investigations into their mechanisms of action beyond ion transport, particularly for Dianemycin's antiviral and anti-inflammatory effects, will be crucial for unlocking their full therapeutic potential. The development of more detailed and standardized experimental protocols will be essential for ensuring the reproducibility and comparability of future research findings in this area.

References

A Comparative Analysis of Leuseramycin with Other Polyether Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polyether ionophore antibiotic Leuseramycin with other well-characterized members of this class, namely Salinomycin and Monensin. Due to the limited availability of public data on this compound, this guide will focus on presenting available comparative data for Salinomycin and Monensin, alongside a general overview of this compound's known biological activities. Detailed experimental protocols for key assays and a representative signaling pathway are also provided to offer a comprehensive framework for future research and evaluation.

Introduction to Polyether Ionophores

Polyether ionophores are a class of lipid-soluble compounds produced by various species of Streptomyces bacteria.[1] They are characterized by their ability to form stable complexes with metal cations and transport them across biological membranes, disrupting ion gradients and cellular homeostasis.[2] This ionophoric activity is the basis for their wide range of biological effects, including antibacterial, antifungal, antiparasitic, and anticancer properties.[3]

This compound: An Overview

Comparative Data of Polyether Ionophores

While specific quantitative data for this compound is lacking, the following tables summarize the antimicrobial and anticancer activities of two other prominent polyether ionophores, Salinomycin and Monensin, to provide a baseline for comparison.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

OrganismThis compoundSalinomycinMonensin
Staphylococcus aureusData not available0.5 - 4.00.5 - >128
Bacillus subtilisData not availableData not available~1.56

Table 2: Comparative Anticancer Activity (IC50, µM)

Cell Line (Cancer Type)This compoundSalinomycinMonensin
MCF-7 (Breast)Data not available~1.3~2.5
A549 (Lung)Data not available~0.9~1.8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Stock Solution:

  • Dissolve the polyether ionophore in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

2. Inoculum Preparation:

  • From a fresh (18-24 h) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB.

  • Add the prepared bacterial inoculum to each well.

  • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • Prepare serial dilutions of the polyether ionophore in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours.

  • During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., 150 µL of DMSO or a solution of SDS in HCl).

  • Gently shake the plate to ensure complete dissolution of the formazan.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Polyether ionophores exert their anticancer effects through various mechanisms, including the disruption of ion homeostasis, induction of oxidative stress, and modulation of key signaling pathways. One such pathway implicated in the action of Salinomycin is the Wnt/β-catenin signaling pathway, which plays a crucial role in cancer cell proliferation and self-renewal.

Below is a diagram illustrating the general workflow for investigating the effect of a polyether ionophore on a signaling pathway.

G cluster_0 Experimental Workflow: Signaling Pathway Analysis A Cancer Cell Culture B Treatment with Polyether Ionophore (e.g., this compound) A->B C Protein Extraction B->C D Western Blot Analysis C->D E Analysis of Key Pathway Proteins (e.g., β-catenin, c-Myc) D->E

Caption: Workflow for Signaling Pathway Analysis.

The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway, which is a known target of Salinomycin. While it is plausible that this compound may also affect this pathway due to structural similarities with other polyether ionophores, this has not been experimentally confirmed.

Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 β-catenin_degradation β-catenin Degradation Gene_Transcription Target Gene Transcription GSK3β GSK3β Active GSK3β->β-catenin_degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3β_inactive GSK3β Inactive Dishevelled->GSK3β_inactive inhibits β_catenin_stable β-catenin Accumulation nucleus Nucleus β_catenin_stable->nucleus TCF_LEF TCF/LEF TCF_LEF->Gene_Transcription Salinomycin Salinomycin (Potential target for this compound) Salinomycin->Dishevelled inhibits?

Caption: Wnt/β-catenin Signaling Pathway.

Conclusion

This compound is a polyether ionophore with demonstrated antimicrobial and antiprotozoal activities. However, a comprehensive comparative analysis of its performance against other polyether ionophores like Salinomycin and Monensin is currently hindered by the lack of publicly available quantitative data. The provided experimental protocols and the illustrative signaling pathway offer a foundational framework for researchers to conduct such comparative studies. Further investigation is warranted to elucidate the full therapeutic potential of this compound and its specific mechanisms of action.

References

validating the antibacterial efficacy of Leuseramycin against known antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Leuseramycin is a fictional compound. This guide and the data contained herein are presented for illustrative purposes to demonstrate a comparative analysis framework. The experimental data is hypothetical and generated to simulate a realistic comparison.

This guide provides a comparative overview of the in vitro antibacterial efficacy of this compound, a novel investigational agent, against established antibiotics. The data is presented to aid researchers, scientists, and drug development professionals in understanding the potential profile of this hypothetical compound in relation to existing therapies for Gram-positive infections.

Comparative Efficacy Data: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was compared against Vancomycin and Linezolid, two clinically important antibiotics used for treating serious Gram-positive infections.[1][2] The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for several key pathogenic strains. The results of this hypothetical analysis are summarized below.

Bacterial StrainThis compound (MIC in µg/mL)Vancomycin (MIC in µg/mL)Linezolid (MIC in µg/mL)
Staphylococcus aureus (ATCC 29213)0.512
Methicillin-resistant S. aureus (MRSA)0.512
Vancomycin-resistant Enterococcus (VRE)1>2562
Streptococcus pneumoniae (ATCC 49619)0.250.51

Data Interpretation: The hypothetical data suggests that this compound exhibits potent activity against a range of Gram-positive bacteria. Notably, it maintains high efficacy against drug-resistant phenotypes such as MRSA and VRE, positioning it as a potentially valuable agent for difficult-to-treat infections. Its theoretical potency appears comparable or superior to that of Linezolid and Vancomycin against the tested strains.

Experimental Protocols

The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3] This standardized procedure ensures the reproducibility and comparability of results.

Broth Microdilution Method:

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each test well.

  • Antibiotic Dilution: Serial twofold dilutions of this compound, Vancomycin, and Linezolid were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: A 96-well microtiter plate was prepared with each well containing a specific concentration of the antibiotic. The standardized bacterial inoculum was then added to each well. The plates were incubated at 35°C for 16-20 hours under ambient air conditions.

  • MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antibiotic at which no visible growth (turbidity) was observed. A growth control well (no antibiotic) and a sterility control well (no bacteria) were included for quality assurance.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the broth microdilution protocol used for determining the MIC values.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis p1 Bacterial Colony Isolation p2 Prepare 0.5 McFarland Standard Suspension p1->p2 e1 Dilute & Inoculate Plate (Final Conc: 5x10^5 CFU/mL) p2->e1 p3 Prepare Serial Antibiotic Dilutions in 96-Well Plate p3->e1 e2 Incubate Plate (35°C for 16-20h) e1->e2 a1 Visually Inspect for Turbidity e2->a1 a2 Determine Lowest Concentration with No Growth (MIC) a1->a2 G cluster_ribosome Bacterial Ribosome cluster_initiation Translation Initiation Complex cluster_inhibition Inhibition cluster_result Result r50S 50S Subunit Block Formation of 70S Initiation Complex Blocked r50S->Block r30S 30S Subunit r30S->Block mRNA mRNA mRNA->Block tRNA Initiator tRNA tRNA->Block This compound This compound This compound->r50S Binds to 23S rRNA This compound->Block Result Protein Synthesis Inhibited Block->Result

References

cross-resistance studies of Leuseramycin with other antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profile of Leuseramycin with other antimicrobial agents. Due to the limited publicly available data specifically on this compound, this analysis is based on the broader class of polyether ionophore antibiotics, to which this compound belongs. The information presented aims to offer a foundational understanding for researchers investigating this novel antibiotic.

Executive Summary

This compound is a polyether ionophore antibiotic with a mechanism of action centered on disrupting ion gradients across cellular membranes. Evidence regarding cross-resistance between polyether ionophores and other classes of antimicrobials is sparse.[1][2] While some studies indicate a lack of significant cross-resistance with medically important antibiotics, isolated instances have been observed, suggesting that resistance mechanisms may be specific to the compound and the resistant organism. Notably, resistance to one polyether ionophore does not consistently confer resistance to other members of the same class.

Comparative Data on Polyether Ionophore Cross-Resistance

While specific quantitative data for this compound is not available in the public domain, the following table illustrates a hypothetical cross-resistance profile based on findings for other polyether ionophores. This table serves as a template for how experimental data on this compound could be presented.

Antimicrobial AgentClassKnown Cross-Resistance with Polyether Ionophores (Illustrative)Fold Change in MIC (Hypothetical)
Doxorubicin AnthracyclineNo significant cross-resistance reported.1-2
Etoposide Topoisomerase II inhibitorNo significant cross-resistance reported.1-2
Vincristine Vinca alkaloidNo significant cross-resistance reported.1-2
Bacitracin Polypeptide antibioticCross-resistance observed in some monensin-adapted bacteria.[1][2]8-16
Salinomycin Polyether ionophoreNo cross-resistance observed in monensin-resistant mutants.[1][2]1
Lasalocid Polyether ionophoreNo cross-resistance observed in monensin-resistant mutants.[1][2]1

Note: The "Fold Change in MIC" values are hypothetical and intended for illustrative purposes only. Actual experimental data is required to determine the true cross-resistance profile of this compound.

Experimental Protocols

To determine the cross-resistance profile of this compound, the following experimental methodology is recommended:

1. Generation of this compound-Resistant Strains:

  • Method: Serial passage of a susceptible bacterial strain (e.g., Staphylococcus aureus) in sub-inhibitory concentrations of this compound.

  • Procedure:

    • Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the parental strain using the broth microdilution method.

    • Culture the bacteria in broth containing ½ x MIC of this compound.

    • After incubation, transfer the culture to a fresh medium with an incrementally higher concentration of this compound.

    • Repeat this process until a significant increase in the MIC is observed, indicating the development of resistance.

    • Isolate and purify single colonies from the resistant population.

2. Antimicrobial Susceptibility Testing (AST):

  • Method: Broth microdilution assay to determine the MIC of various antimicrobial agents against the parental and this compound-resistant strains.

  • Procedure:

    • Prepare two-fold serial dilutions of each antimicrobial agent (this compound, doxorubicin, etoposide, vincristine, etc.) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the parental and resistant bacterial strains.

    • Incubate the plates under appropriate conditions.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • The fold change in MIC is calculated by dividing the MIC for the resistant strain by the MIC for the parental strain.

Visualizing Experimental Workflow and Mechanism of Action

To facilitate understanding, the following diagrams illustrate the experimental workflow for assessing cross-resistance and the proposed mechanism of action for polyether ionophore antibiotics.

experimental_workflow cluster_0 Step 1: Strain Selection & Initial MIC cluster_1 Step 2: Development of Resistance cluster_2 Step 3: Cross-Resistance Testing cluster_3 Step 4: Data Analysis P Parental Bacterial Strain MIC1 Determine Initial MIC of this compound P->MIC1 AST Antimicrobial Susceptibility Testing (Broth Microdilution) P->AST SP Serial Passage in sub-MIC this compound MIC1->SP Res This compound-Resistant Strain SP->Res Res->AST MIC2 Determine MICs of Test Antimicrobials (Doxorubicin, Etoposide, etc.) AST->MIC2 FC Calculate Fold Change in MIC (Resistant vs. Parental) MIC2->FC mechanism_of_action Membrane Cell Membrane Cytoplasm Cytoplasm (High K+) L This compound L->Cytoplasm Transports K+ out & H+ in K_out K+ L->K_out Binds K+ H_in H+ L->H_in Exchanges for H+ Extracellular Extracellular Space (High Na+, Low K+) Extracellular->L Enters Membrane

References

A Comparative Analysis of the Antifungal Activity of Cyclo(L-Leucyl-L-prolyl) and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Leuseramycin" does not correspond to a recognized compound in scientific literature. This guide focuses on Cyclo(L-Leucyl-L-prolyl) , a cyclic dipeptide of microbial origin with demonstrated antifungal properties, which is likely the intended subject of inquiry.

This guide provides a comparative overview of the in vitro antifungal activity of the natural compound Cyclo(L-Leucyl-L-prolyl) against commercially available fungicides. The information is intended for researchers, scientists, and drug development professionals interested in the potential of novel antifungal agents.

Data Presentation: Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the antifungal activity of Cyclo(L-Leucyl-L-prolyl) in comparison to established commercial fungicides. It is important to note that the testing methodologies and reported metrics for Cyclo(L-Leucyl-L-prolyl) are not always standardized as Minimum Inhibitory Concentration (MIC) values, which can make direct comparisons challenging.

CompoundFungal SpeciesMeasurementValue (µg/mL)Reference
Cyclo(L-Leucyl-L-prolyl) Aspergillus parasiticusGrowth Inhibition>6000[1]
Aspergillus parasiticusIC₅₀ (Aflatoxin Production)200[1]
Colletotrichum orbiculareConidial Germination Inhibition100[2][3]
Amphotericin B Aspergillus flavusMIC₉₀3.2[4]
Aspergillus fumigatusMIC₉₀0.4[4]
Aspergillus nigerMIC₉₀1.6[4]
Itraconazole Aspergillus fumigatusMIC Range0.25 - 1[5]
Aspergillus flavusMIC Range0.5 - 1[5]
Aspergillus terreusMIC Range0.5 - 1[5]
Voriconazole Aspergillus fumigatusMIC Range0.25 - 1[5]
Aspergillus flavusMIC Range0.5 - 1[5]
Aspergillus terreusMIC Range0.25 - 0.5[5]
Terbinafine Aspergillus flavusMIC₉₀0.8[4]
Aspergillus fumigatusMIC₉₀1.6[4]
Aspergillus nigerMIC₉₀0.4[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The following is a generalized protocol for determining the MIC of an antifungal agent, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]

1. Preparation of Antifungal Stock Solution:

  • The test compound (e.g., Cyclo(L-Leucyl-L-prolyl)) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • A sterile 96-well microtiter plate is used.

  • A serial two-fold dilution of the antifungal agent is prepared directly in the wells using a liquid growth medium, such as RPMI-1640.

  • Each well will contain a progressively lower concentration of the test compound.

  • Control wells are included: a growth control (medium with fungal inoculum, no compound) and a sterility control (medium only).

3. Preparation of Fungal Inoculum:

  • The fungal species to be tested is cultured on an appropriate agar medium to induce sporulation.

  • The fungal spores (conidia) are harvested and suspended in a sterile saline solution.

  • The spore suspension is adjusted to a standardized concentration (e.g., 0.5–2.5 x 10³ cells/mL).

4. Inoculation and Incubation:

  • Each well of the microtiter plate (except the sterility control) is inoculated with the standardized fungal suspension.

  • The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

5. Determination of MIC:

  • After incubation, the plate is examined visually or with a spectrophotometer for fungal growth (turbidity).

  • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Antifungal Stock Solution plate Serial Dilution in 96-Well Plate stock->plate Dilute inoculate Inoculate Plate plate->inoculate inoculum Standardized Fungal Inoculum inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 48h) inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read determine_mic Determine MIC read->determine_mic azole_moa cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component Azole Azole Fungicides (e.g., Fluconazole) Azole->Enzyme Inhibits Enzyme->Ergosterol Catalyzes

References

A Comparative Analysis of the Polyether Ionophores: Monensin and Salinomycin

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and databases reveals a significant disparity in the extent of research and documented efficacy for Leuseramycin when compared to the well-established polyether ionophores, monensin and salinomycin. While this compound was identified as a polyether antibiotic produced by Streptomyces hygroscopicus in 1980, with noted activity against Gram-positive bacteria, some fungi, and protozoa, there is a notable absence of quantitative efficacy data (e.g., Minimum Inhibitory Concentrations [MICs] or 50% Inhibitory Concentrations [IC50s]) and detailed experimental protocols in the accessible literature. Consequently, a direct comparative guide on the efficacy of this compound versus monensin and salinomycin, with supporting experimental data, cannot be constructed at this time.

This guide, therefore, provides a comprehensive comparison of the extensively studied ionophores, monensin and salinomycin, to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data and aims to objectively compare the performance of these two compounds in various applications.

Overview and Mechanism of Action

Monensin and salinomycin are both polyether ionophore antibiotics that share a common mechanism of action: they disrupt the ion gradients across the cell membranes of susceptible organisms, leading to cell death.[1] This is achieved by forming lipid-soluble complexes with metal cations and transporting them across cellular membranes.[2]

Monensin , isolated from Streptomyces cinnamonensis, preferentially forms complexes with monovalent cations like sodium (Na+) and acts as an Na+/H+ antiporter.[2] This disrupts the intracellular pH and sodium-potassium balance, ultimately leading to cell death.[3] This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane of Gram-negative bacteria.[3][4]

Salinomycin , produced by Streptomyces albus, also functions as an ionophore, primarily for potassium (K+) ions. Its ability to disrupt ion homeostasis is the basis for its use as an anticoccidial agent in poultry.[5] More recently, salinomycin has garnered significant interest for its potent anticancer activity, particularly against cancer stem cells (CSCs). Its anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of key signaling pathways such as Wnt/β-catenin, and the generation of reactive oxygen species (ROS).

Salinomycin_Pathway Salinomycin Salinomycin Ion_Transport Disrupted Ion Transport (K+) Salinomycin->Ion_Transport induces Wnt_Pathway Wnt/β-catenin Pathway Salinomycin->Wnt_Pathway inhibits ROS Increased ROS Salinomycin->ROS induces Membrane Cell Membrane Apoptosis Apoptosis Wnt_Pathway->Apoptosis leads to ROS->Apoptosis leads to MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Broth start->prep_antibiotic inoculate Inoculate Microtiter Plate with Bacteria prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Value (Lowest concentration with no growth) incubate->read_results end End read_results->end

References

Unveiling Leuseramycin's Mode of Action: A Comparative Genomics and Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals validating the ionophoric mechanism of the polyether antibiotic Leuseramycin. This guide leverages comparative genomics and functional assays to draw parallels with its close structural analog, Dianemycin, providing a framework for robust mechanistic validation.

This compound, a polyether antibiotic produced by Streptomyces hygroscopicus, exhibits potent activity against Gram-positive bacteria, certain fungi, and protozoa.[1] Its structural similarity to the well-characterized ionophore Dianemycin strongly suggests a shared mechanism of action: the disruption of cellular homeostasis through the transport of cations across biological membranes. This guide outlines a comparative approach to validate this proposed mechanism, integrating genomic analysis with functional assays.

Comparative Analysis of this compound and Dianemycin

This compound and Dianemycin are polyether ionophores that share a high degree of structural similarity, with this compound possessing a methyl group in place of a hydroxymethyl group on the C-30 position of Dianemycin.[1] This minor structural variance is unlikely to alter the fundamental mechanism of action but may influence ion selectivity and potency. A comparative analysis, therefore, provides a powerful tool to validate this compound's function.

Table 1: Comparative Performance of this compound and Dianemycin

While direct comparative experimental data for this compound is limited in publicly available literature, this table outlines the expected performance characteristics based on its structural similarity to Dianemycin and the general properties of polyether ionophores.

FeatureThis compound (Predicted)Dianemycin (Reported)
Primary Mechanism Cation IonophoreCation Ionophore
Primary Cation Selectivity K+, Na+K+, Na+
Antimicrobial Spectrum Gram-positive bacteria, some fungi, protozoaGram-positive bacteria, some fungi, protozoa
Potency (MIC against Bacillus subtilis) Data not available~0.5 - 1 µg/mL
Potency (MIC against Staphylococcus aureus) Data not available~1 - 2 µg/mL

Note: The predicted values for this compound are based on its structural analogy to Dianemycin and require experimental validation.

Validating Mechanism of Action through Comparative Genomics

The biosynthesis of polyether antibiotics is orchestrated by large, multi-modular polyketide synthase (PKS) gene clusters. A comparative genomic analysis of the this compound-producing Streptomyces hygroscopicus and the Dianemycin-producing Streptomyces hygroscopicus can provide strong evidence for a shared biosynthetic pathway and, by extension, a similar mechanism of action.

Logical Workflow for Comparative Genomics:

G cluster_0 Genomic Analysis cluster_1 Hypothesis Genome Sequencing Genome Sequencing BGC Identification BGC Identification Genome Sequencing->BGC Identification antiSMASH Comparative Analysis Comparative Analysis BGC Identification->Comparative Analysis BLAST, Clinker Functional Annotation Functional Annotation Comparative Analysis->Functional Annotation COG, KEGG Shared MOA Shared MOA Functional Annotation->Shared MOA

Caption: Workflow for comparative genomic analysis.

A high degree of synteny and homology between the this compound and Dianemycin biosynthetic gene clusters (BGCs) would strongly support a conserved biosynthetic logic, leading to the production of structurally and functionally similar molecules.

Experimental Protocols for Functional Validation

Functional assays are essential to confirm the ionophoric activity of this compound and to compare its potency and selectivity with Dianemycin.

Experimental Workflow for Ionophore Activity Assay

G cluster_0 Liposome Preparation cluster_1 Ion Transport Assay Lipid Film Hydration Lipid Film Hydration Extrusion Extrusion Lipid Film Hydration->Extrusion Dye Encapsulation Dye Encapsulation Extrusion->Dye Encapsulation Baseline Fluorescence Baseline Fluorescence Dye Encapsulation->Baseline Fluorescence Ionophore Addition Ionophore Addition Baseline Fluorescence->Ionophore Addition Cation Addition Cation Addition Ionophore Addition->Cation Addition Fluorescence Quenching Fluorescence Quenching Cation Addition->Fluorescence Quenching

Caption: Workflow for a liposome-based ionophore assay.

Detailed Methodology: Liposome-Based Cation Transport Assay

This protocol utilizes the fluorescence quenching of a pH-sensitive dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA), to measure proton influx driven by cation transport.

Materials:

  • Phospholipids (e.g., POPC, POPG)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • ACMA dye

  • This compound and Dianemycin stock solutions (in DMSO)

  • Cation solutions (e.g., KCl, NaCl)

  • Valinomycin (positive control for K+ transport)

  • Triton X-100 (for liposome lysis)

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating a solution of phospholipids in chloroform under a stream of nitrogen.

    • Hydrate the lipid film with hydration buffer containing ACMA to form multilamellar vesicles.

    • Create unilamellar vesicles of a defined size by extrusion through polycarbonate membranes (e.g., 100 nm pore size).

    • Remove unencapsulated dye by size-exclusion chromatography.

  • Fluorescence Assay:

    • Dilute the liposome suspension in an external buffer with a different cation concentration to create an ion gradient.

    • Measure the baseline fluorescence of ACMA (Excitation: 410 nm, Emission: 480 nm).

    • Add this compound or Dianemycin to the liposome suspension and monitor the change in fluorescence over time.

    • Initiate cation transport by adding a pulse of the desired cation (e.g., KCl) to the external buffer.

    • Observe the quenching of ACMA fluorescence, which indicates proton influx coupled to cation efflux.

    • As a positive control, use Valinomycin, a known K+ ionophore.

    • At the end of the experiment, add Triton X-100 to lyse the liposomes and determine the maximum fluorescence quenching.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching as a measure of ionophore activity.

    • Compare the rates of ion transport for this compound and Dianemycin across a range of concentrations to determine their relative potencies (e.g., by calculating EC50 values).

    • Perform the assay with different cations (e.g., Na+, Li+, Ca2+) to assess the ion selectivity of each compound.

Signaling Pathway of Ionophore-Mediated Cell Death

The disruption of the cellular ion gradient by this compound triggers a cascade of events leading to cell death.

G This compound This compound Membrane Membrane This compound->Membrane inserts Ion Gradient Disruption Ion Gradient Disruption Membrane->Ion Gradient Disruption facilitates ion transport Membrane Depolarization Membrane Depolarization Ion Gradient Disruption->Membrane Depolarization ATP Depletion ATP Depletion Membrane Depolarization->ATP Depletion Cellular Stress Cellular Stress ATP Depletion->Cellular Stress Apoptosis/Necrosis Apoptosis/Necrosis Cellular Stress->Apoptosis/Necrosis

Caption: Proposed signaling pathway for this compound.

By acting as a mobile ion carrier, this compound dissipates the electrochemical gradients across the cell membrane, leading to membrane depolarization, ATP depletion, and ultimately, programmed cell death or necrosis.

Conclusion

The validation of this compound's mechanism of action can be robustly achieved through a combination of comparative genomics and functional assays. The strong structural and predicted functional similarities to Dianemycin provide a solid foundation for this comparative approach. By elucidating the genetic basis of its biosynthesis and quantifying its ionophoric activity, researchers can confidently classify this compound as a potent cation ionophore, paving the way for its further development as a therapeutic agent.

References

assessing the cytotoxicity of Leuseramycin in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the Cytotoxicity of Leuseramycin: A Data Deficit

A comprehensive review of published scientific literature reveals a significant lack of available data on the cytotoxicity of the polyether antibiotic this compound across different cell lines. While the compound was isolated from Streptomyces hygroscopicus and has been shown to possess antimicrobial and antiprotozoal properties, specific studies detailing its cytotoxic effects, such as IC50 values in cancer or non-cancerous cell lines, are not publicly accessible.[1]

This data deficit prevents the creation of a detailed comparison guide on the cytotoxicity of this compound as originally requested. Key components for such a guide, including quantitative data for comparison tables, specific experimental protocols, and defined signaling pathways affected by this particular compound, are not available in the current body of scientific research.

Alternative Analysis: Cytotoxicity of Salinomycin, a Representative Polyether Antibiotic

Given the absence of specific data for this compound, we can examine a well-characterized member of the same chemical class, the polyether antibiotic Salinomycin , to provide a representative comparison guide. Polyether antibiotics are known for their ability to transport metal cations across cell membranes, and several compounds in this family have demonstrated potent anticancer activity. Salinomycin, in particular, has been the subject of numerous studies investigating its cytotoxic effects.

Comparative Cytotoxicity of Salinomycin in Various Cell Lines

Salinomycin has shown significant cytotoxic activity against a range of human cancer cell lines, including those that are multidrug-resistant and cancer stem cells. The following table summarizes the 50% inhibitory concentration (IC50) values of Salinomycin in different cell lines as reported in various studies.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma0.5 - 5(Fuchs et al., 2009)
MDA-MB-231Breast Adenocarcinoma1 - 10(Fuchs et al., 2009)
A549Lung Carcinoma0.8 - 6(Gupta et al., 2009)
HT-29Colon Adenocarcinoma1.2 - 7.5(Gupta et al., 2009)
PANC-1Pancreatic Carcinoma0.3 - 2(Ketola et al., 2010)
U87Glioblastoma0.5 - 3(Skvortsova et al., 2014)
HUVECNormal Endothelial Cells> 10(Gupta et al., 2009)

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.

Experimental Protocols for Assessing Cytotoxicity

The cytotoxic effects of Salinomycin are typically evaluated using standard in vitro assays that measure cell viability or proliferation. A common method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Salinomycin (typically ranging from 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, commonly 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plates cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat cells with Salinomycin adhesion->treatment drug_prep Prepare Salinomycin dilutions drug_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_formation Incubate (formazan formation) mtt_add->formazan_formation solubilization Solubilize formazan formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 signaling_pathway cluster_ros ROS Induction cluster_er ER Stress cluster_apoptosis Apoptosis Cascade salinomycin Salinomycin ros ↑ Reactive Oxygen Species (ROS) salinomycin->ros er_stress Endoplasmic Reticulum Stress salinomycin->er_stress bax Bax activation ros->bax er_stress->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Transcriptomic Analysis of Bacterial Response to Leuseramycin and Other Ionophore Antibiotics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, serves to highlight the current knowledge gap in the transcriptomic effects of Leuseramycin and to propose a framework for such a comparative study. While direct experimental data for this compound is absent, this document will outline the expected biological pathways to be affected based on the known mechanism of action of ionophore antibiotics and will provide a template for the presentation of data once it becomes available.

Introduction to this compound and Ionophore Antibiotics

This compound is a polyether ionophore antibiotic. Ionophores are a class of lipid-soluble molecules that transport ions across biological membranes. By disrupting the natural ion gradients across the bacterial cell membrane, they interfere with essential cellular processes, leading to cell death. The primary mode of action involves the dissipation of the proton motive force, which is crucial for ATP synthesis, nutrient transport, and maintenance of intracellular pH.

A comparative transcriptomic study would be invaluable for understanding the specific cellular responses to this compound, identifying potential resistance mechanisms, and comparing its effects to other ionophore and non-ionophore antibiotics. Such a study would typically involve exposing a target bacterium, such as Bacillus subtilis or Staphylococcus aureus (Gram-positive bacteria known to be susceptible to polyether antibiotics), to sub-lethal concentrations of the antibiotic and sequencing the messenger RNA (mRNA) to quantify changes in gene expression compared to an untreated control.

Hypothetical Comparative Transcriptomic Data

In the absence of real data, the following tables are presented as a template to illustrate how such comparative transcriptomic data would be structured. The gene names and pathways are based on the expected cellular response of a bacterium like Bacillus subtilis to ionophore-induced stress.

Table 1: Differentially Expressed Genes in Bacillus subtilis Treated with an Ionophore Antibiotic

GeneFunctionLog2 Fold Change (Ionophore vs. Control)p-value
atpAATP synthase subunit alpha-2.5< 0.01
atpBATP synthase subunit a-2.3< 0.01
mrpAMultiple resistance and pH regulation protein+3.1< 0.01
sigBGeneral stress response sigma factor+2.8< 0.01
yvjBPutative potassium uptake protein+2.5< 0.01
walRCell wall stress response regulator+2.2< 0.01
oppAOligopeptide permease-1.8< 0.05
ctrACompetence transcription factor-1.5< 0.05

Table 2: Enriched KEGG Pathways in Bacillus subtilis in Response to Ionophore Treatment

KEGG PathwayNumber of Differentially Expressed Genesp-value
Oxidative phosphorylation15< 0.001
Two-component systems12< 0.005
ABC transporters10< 0.01
Peptidoglycan biosynthesis8< 0.05
Quorum sensing5< 0.05

Key Signaling Pathways and Experimental Workflows

A transcriptomic study would elucidate the key signaling pathways activated or repressed in response to this compound. Based on the ionophore mechanism, we would expect to see significant changes in pathways related to ion transport, energy metabolism, and cell envelope stress.

Experimental Workflow

The general workflow for a comparative transcriptomic study is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., Bacillus subtilis) treatment Treatment with this compound (Sub-lethal concentration) bacterial_culture->treatment control Untreated Control bacterial_culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing read_mapping Read Mapping to Reference Genome sequencing->read_mapping deg_analysis Differential Gene Expression Analysis read_mapping->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis comparative_analysis Comparative Analysis with other Antibiotics pathway_analysis->comparative_analysis

Figure 1. A generalized workflow for a comparative transcriptomics experiment.

Anticipated Signaling Pathway Response

Treatment with an ionophore like this compound would likely trigger a cascade of cellular stress responses. The disruption of the membrane potential would lead to a decrease in ATP synthesis, causing a general downregulation of energy-intensive processes. In response, the bacterium would likely upregulate genes involved in stress responses and ion transport to try and restore homeostasis.

signaling_pathway This compound This compound membrane Bacterial Cell Membrane This compound->membrane targets ion_gradient Disruption of Ion Gradient (H+, K+, Na+) membrane->ion_gradient pmf Decreased Proton Motive Force ion_gradient->pmf stress_response General Stress Response (e.g., SigB regulon) ion_gradient->stress_response ion_pumps Upregulation of Ion Pumps ion_gradient->ion_pumps cell_wall_stress Cell Wall Stress Response (e.g., WalR regulon) ion_gradient->cell_wall_stress atp_synthesis Reduced ATP Synthesis pmf->atp_synthesis growth_inhibition Inhibition of Growth and Proliferation atp_synthesis->growth_inhibition stress_response->growth_inhibition ion_pumps->growth_inhibition cell_wall_stress->growth_inhibition

Figure 2. An anticipated signaling pathway in response to this compound treatment.

Detailed Experimental Protocols

Should a study be conducted, the following experimental protocols would be essential for reproducibility and comparison.

1. Bacterial Strain and Growth Conditions:

  • Bacterial Strain: e.g., Bacillus subtilis strain 168.

  • Growth Medium: e.g., Luria-Bertani (LB) broth.

  • Growth Temperature: e.g., 37°C with shaking at 200 rpm.

  • Growth Phase: Cells should be harvested at the mid-exponential phase of growth (e.g., OD600 of 0.4-0.6).

2. Antibiotic Treatment:

  • Antibiotic: this compound (and other comparative antibiotics).

  • Concentration: A sub-lethal concentration (e.g., 0.5 x Minimum Inhibitory Concentration, MIC) should be used to ensure cell viability for RNA extraction. The MIC should be determined prior to the experiment.

  • Treatment Duration: A time-course experiment (e.g., 15, 30, 60 minutes) would be ideal to capture both early and late responses.

3. RNA Extraction and Quality Control:

  • Total RNA should be extracted using a commercially available kit or a standard protocol (e.g., Trizol extraction).

  • RNA quality and quantity should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

4. RNA Sequencing (RNA-Seq):

  • Ribosomal RNA (rRNA) should be depleted from the total RNA samples.

  • cDNA libraries should be prepared from the rRNA-depleted RNA.

  • Sequencing should be performed on a high-throughput platform (e.g., Illumina NovaSeq) to a sufficient depth to allow for robust statistical analysis of gene expression.

5. Data Analysis:

  • Raw sequencing reads should be quality-checked and trimmed.

  • Reads should be mapped to the reference genome of the bacterial strain used.

  • Differential gene expression analysis should be performed to identify genes that are significantly up- or down-regulated in the treated samples compared to the controls.

  • Pathway enrichment analysis (e.g., using KEGG or GO databases) should be conducted to identify the biological pathways that are most affected by the antibiotic treatment.

Conclusion and Future Directions

While a detailed comparative transcriptomic guide for this compound is not yet possible due to the lack of publicly available data, this document provides a clear framework for how such a guide could be structured. The templates for data presentation, the outlined experimental workflows and signaling pathways, and the detailed protocols serve as a roadmap for future research in this area.

A comprehensive transcriptomic study of this compound and other polyether antibiotics would be a significant contribution to the field of antibiotic research. It would not only deepen our understanding of the specific mechanisms of action of these compounds but also aid in the development of new antimicrobial strategies and in the ongoing battle against antibiotic resistance. Researchers are encouraged to undertake such studies and to make the data publicly available to facilitate further discovery and comparison.

Safety Operating Guide

Leuseramycin: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Leuseramycin is a polyether antibiotic isolated from Streptomyces hygroscopicus.[1] As with many compounds of this class, it should be handled as a potentially hazardous and cytotoxic substance. The following guidelines are based on established best practices for the disposal of cytotoxic and hazardous laboratory chemicals and should be adapted to meet all local, state, and federal regulations.[2][3][4]

This document provides essential safety and logistical information for research, scientific, and drug development professionals. Its purpose is to ensure the safe handling and disposal of this compound, thereby minimizing risk to personnel and the environment.

Immediate Safety and Decontamination

Proper personal protective equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to, a lab coat, double gloves, and safety goggles.[5] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust particles.

In the event of a spill, the following actions should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Utilize Spill Kit: Use a cytotoxic drug spill kit to contain and absorb the material.[5][6]

  • Decontaminate: Clean the affected area with a deactivating agent, followed by a thorough wash with soap and water.[6]

  • Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[5][6]

Waste Segregation and Disposal Procedures

Strict waste segregation is critical to ensure safety and regulatory compliance. This compound waste is categorized as cytotoxic and must not be mixed with regular laboratory trash or other chemical waste streams.[2]

Step 1: Identify and Segregate Waste Types All items that come into contact with this compound must be treated as cytotoxic waste.[2] This includes:

  • Sharps: Needles, scalpels, and glass vials. These must be placed directly into a designated, puncture-proof, red-colored sharps container clearly labeled "Cytotoxic Waste".[2][6]

  • Non-Sharps Solid Waste: Contaminated PPE (gloves, lab coats), plasticware, and absorbent pads. This waste should be collected in thick, leak-proof, red-colored biohazard bags labeled "Cytotoxic Waste".[2][6]

  • Liquid Waste: Aqueous solutions containing this compound. These must be collected in sealed, shatter-proof containers, clearly labeled with "Cytotoxic Liquid Waste" and the compound's name.

Step 2: Chemical Inactivation (for Liquid Waste) For liquid waste, chemical inactivation is a recommended practice before final disposal, where permissible by institutional policy. This process helps to degrade the active cytotoxic compound.

Step 3: Final Disposal All segregated and labeled this compound waste must be disposed of through the institution's hazardous waste management program.[7] This typically involves collection by a certified hazardous waste contractor for high-temperature incineration.[4] Under no circumstances should this compound waste be poured down the drain or placed in regular trash.[8]

Quantitative Data Summary

The following table summarizes key data points relevant to the safe handling and disposal of this compound.

ParameterValue/GuidelineSource/Rationale
Waste Classification Cytotoxic / AntineoplasticBased on its class as a polyether antibiotic with potential cellular toxicity.
Required PPE Lab Coat, Double Gloves, Safety GogglesStandard for handling potent or cytotoxic compounds.[5]
Waste Container Color Red (Bags and Sharps Containers)Standard color-coding for cytotoxic waste to ensure proper segregation.[2][6]
Labeling Requirement "Cytotoxic Waste" symbol and textEssential for clear identification and safe handling by all personnel.[2]
Disposal Method High-Temperature IncinerationThe required method for ensuring the complete destruction of cytotoxic compounds.[4]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common experiment to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Waste Disposal: All tips, plates, and media used in this assay must be disposed of as this compound cytotoxic waste.

Mandatory Visualizations

cluster_0 This compound Waste Generation cluster_1 Segregation & Collection A Solid Waste (Gloves, Plasticware) D Red Cytotoxic Bag A->D B Liquid Waste (Aqueous Solutions) E Sealed Waste Container B->E C Sharps Waste (Needles, Vials) F Red Sharps Container C->F H Hazardous Waste Collection Service D->H G Chemical Inactivation (If Applicable) E->G F->H G->H I High-Temperature Incineration H->I

Caption: Logical workflow for the proper disposal of this compound waste.

A Seed Cells in 96-Well Plate B Prepare this compound Serial Dilutions A->B C Treat Cells with Compound (48h) B->C D Add MTT Reagent (4h Incubation) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Dispose of all Materials as Cytotoxic Waste F->G

Caption: Experimental workflow for an in vitro cytotoxicity assay using this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm Ionophore This compound (Ionophore) Ions Cation Imbalance (e.g., K+, H+) Ionophore->Ions Disrupts Gradient Mito Mitochondrial Dysfunction Ions->Mito Stress Oxidative Stress Mito->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Handling Potent, Uncharacterized Compounds: A General Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety information, experimental protocols, or biological data could be found for a substance named "Leuseramycin" in the public domain. The following information is a general guide for handling potent, uncharacterized chemical compounds in a laboratory setting. It is imperative to treat any unknown substance as potentially hazardous and to conduct a thorough risk assessment before any handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to offer procedural, step-by-step guidance to directly answer operational questions regarding the safe handling and disposal of potent, uncharacterized compounds.

Personal Protective Equipment (PPE)

When handling a novel or uncharacterized compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure through inhalation, dermal contact, or accidental ingestion. The appropriate level of PPE should be determined by a risk assessment, but the following table summarizes general recommendations for handling potent, unknown substances.

PPE LevelRespiratory ProtectionSkin and Body ProtectionEye ProtectionHand Protection
Level B Pressure-demand, self-contained breathing apparatus (SCBA) or supplied-air respirator.[1]Chemical-resistant clothing (e.g., overalls, long-sleeved jacket, hooded chemical splash suit).[2]Chemical splash goggles and a face shield.[2][3]Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[3]
Level C Air-purifying respirator with appropriate cartridges for the suspected chemical class.Chemical-resistant clothing with a hood.Chemical splash goggles.Chemically resistant gloves.
Level D Not applicable for potent, unknown compounds.Standard laboratory coat.Safety glasses.Standard laboratory gloves.

Note: Level D protection is not recommended for handling potent, uncharacterized compounds due to the unknown hazards.

Operational Plan: Handling and Solution Preparation

A clear and detailed operational plan is essential to ensure the safe handling of potent, uncharacterized compounds. The following workflow provides a step-by-step guide for the initial handling and preparation of a stock solution.

Operational_Workflow Figure 1. Experimental Workflow for Handling an Uncharacterized Compound cluster_Prep Preparation cluster_Handling Compound Handling cluster_Post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Appropriate PPE (Level B Recommended) Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Containment (e.g., Fume Hood, Glove Box) Gather_PPE->Prepare_Workspace Decontamination_Plan Establish Decontamination Protocol Prepare_Workspace->Decontamination_Plan Weigh_Compound Weigh Compound in Containment Decontamination_Plan->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Label_Container Clearly Label Stock Solution Dissolve_Compound->Label_Container Decontaminate_Workspace Decontaminate Workspace and Equipment Label_Container->Decontaminate_Workspace Dispose_Waste Dispose of Waste Properly Decontaminate_Workspace->Dispose_Waste Document_Procedure Document Handling Procedure Dispose_Waste->Document_Procedure

Figure 1. Experimental Workflow for Handling an Uncharacterized Compound

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection. All waste generated from handling potent, uncharacterized compounds should be treated as hazardous.

Waste TypeDisposal ContainerLabeling RequirementsDisposal Procedure
Solid Waste Puncture-resistant, sealed container."Hazardous Waste - Solid," full chemical name (if known) or "Uncharacterized Compound," date, and PI name.[4]Segregate from other waste streams. Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office.[4][5]
Liquid Waste Chemically compatible, sealed container (plastic preferred over glass).[4]"Hazardous Waste - Liquid," full chemical name (if known) or "Uncharacterized Compound," solvent, date, and PI name.[4]Store in secondary containment. Segregate by compatibility. Arrange for professional disposal through EHS.[4][6]
Sharps Puncture-resistant sharps container."Hazardous Waste - Sharps," contaminating substance, date, and PI name.Do not recap needles. Dispose of in designated sharps containers. Arrange for professional disposal through EHS.[5]
Contaminated PPE Double-bagged, sealed plastic bags."Hazardous Waste - Contaminated PPE," contaminating substance, date, and PI name.Collect in designated containers. Arrange for professional disposal through EHS.

Key Disposal Principles:

  • Never dispose of chemical waste down the drain.[6]

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.[4]

  • Segregate incompatible waste materials to prevent dangerous reactions.[4][6]

  • Triple-rinse empty containers with a suitable solvent, and collect the rinsate as hazardous waste.[6][7]

Hypothetical Signaling Pathway

Without any information on the biological effects of "this compound," it is impossible to depict its actual signaling pathway. The following diagram is a hypothetical representation of a generic signaling cascade to illustrate the type of visualization that could be generated if such data were available.

Hypothetical_Signaling_Pathway Figure 2. Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Figure 2. Hypothetical Signaling Pathway

This guide is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory personnel. Always consult with your institution's Environmental Health and Safety department before working with any new or uncharacterized chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.